molecular formula C8H17NO B6618671 (3R)-1-(2-methylpropyl)pyrrolidin-3-ol CAS No. 1567897-74-8

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Cat. No.: B6618671
CAS No.: 1567897-74-8
M. Wt: 143.23 g/mol
InChI Key: JIJMHLNVPUQWOG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(2-Methylpropyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry, particularly in the development of novel central nervous system (CNS) active therapeutics. This compound serves as a critical synthetic intermediate or pharmacophore for designing dual-target ligands. Research indicates that structurally analogous substituted pyrrolidines are utilized in developing innovative analgesics that function as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists . This dual-action mechanism aims to provide effective pain relief while potentially mitigating the addictive liability commonly associated with classical opioids . The chirality and specific stereochemistry of the molecule are crucial for its interaction with biological targets, influencing both affinity and selectivity. The compound's physicochemical properties can be optimized for predicted blood-brain barrier (BBB) permeability, making it a valuable scaffold for probing neuropharmacology . As a building block, it is related to compounds explored in the synthesis of peripherally restricted ligands for managing neuropathic and inflammatory pain with reduced central side effects . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJMHLNVPUQWOG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol chemical structure and properties

[1]

Executive Summary

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol, also known as (R)-1-isobutylpyrrolidin-3-ol, represents a critical chiral building block in modern medicinal chemistry.[1] Its structural utility lies in the combination of a rigid, stereodefined pyrrolidine core with a lipophilic isobutyl tail and a polar hydroxyl handle. This specific scaffold is frequently employed to modulate physicochemical properties—such as solubility (logP) and basicity (pKa)—in drug candidates targeting G-protein coupled receptors (GPCRs) and kinases.[1] This guide provides a comprehensive technical analysis of its structure, synthesis, and application in pharmaceutical development.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers
  • IUPAC Name: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol[1][2]

  • Common Synonyms: (R)-1-Isobutyl-3-pyrrolidinol; (R)-N-Isobutyl-3-hydroxypyrrolidine[1]

  • CAS Registry Number: 1567897-74-8[1][2]

  • Molecular Formula: C

    
    H
    
    
    NO[3][2]
  • Molecular Weight: 143.23 g/mol [1][2]

  • SMILES: CC(C)CN1CCC1

Stereochemical Configuration

The compound possesses a single chiral center at the C3 position of the pyrrolidine ring. The (R)-configuration dictates the spatial arrangement of the hydroxyl group, which is critical for binding affinity in chiral biological pockets.

  • Absolute Configuration: (3R)

  • Enantiomeric Excess (ee): Commercial synthesis typically targets >98% ee to prevent off-target effects associated with the (S)-enantiomer.[1]

Conformational Analysis

The pyrrolidine ring exists in a dynamic equilibrium between "envelope" and "twist" conformations.[1] The bulky isobutyl group at the N1 position and the hydroxyl group at C3 influence this equilibrium through 1,3-diaxial-like steric interactions.[1] In solution, the substituent at N1 typically adopts a pseudo-equatorial position to minimize steric strain.

Physicochemical Profile

The following data summarizes the core physical properties relevant to handling and formulation.

PropertyValue / DescriptionNote
Physical State Colorless to pale yellow oilHygroscopic
Boiling Point ~85–90 °C at 1.0 mmHgPredicted based on structure
Density ~0.92 g/cm³Predicted
pKa (Conjugate Acid) 9.5 – 10.2Typical for N-alkyl pyrrolidines
LogP 1.1 – 1.4Lipophilic enough for CNS penetration
Solubility Soluble in MeOH, EtOH, DCM, DMSOMiscible with water as HCl salt
H-Bond Donors 1 (OH group)
H-Bond Acceptors 2 (N and O atoms)

Synthetic Methodologies

The most robust and scalable synthesis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol involves the reductive amination of commercially available (R)-3-pyrrolidinol.[1] This route is preferred over direct alkylation (using isobutyl halides) because it avoids over-alkylation to quaternary ammonium salts.[1]

Primary Route: Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (STAB) as a mild reducing agent, allowing the reaction to proceed without racemizing the chiral center.

Reaction Scheme:

  • Condensation: (R)-3-pyrrolidinol reacts with isobutyraldehyde to form an iminium ion intermediate.[1]

  • Reduction: The iminium species is selectively reduced by STAB to the tertiary amine.[1]

Experimental Protocol (Bench Scale):

  • Reagents: (R)-3-Pyrrolidinol (1.0 eq), Isobutyraldehyde (1.1 eq), NaBH(OAc)

    
     (1.4 eq), Acetic Acid (1.0 eq), DCE (Dichloroethane) or DCM.
    
  • Procedure:

    • Dissolve (R)-3-pyrrolidinol in DCE under N

      
       atmosphere.
      
    • Add isobutyraldehyde and acetic acid; stir for 30 min to ensure imine formation.

    • Cool to 0°C and add NaBH(OAc)

      
       portion-wise.
      
    • Warm to room temperature and stir for 12–16 hours.

    • Quench: Add saturated aqueous NaHCO

      
      .
      
    • Extraction: Extract with DCM (3x). Wash combined organics with brine.[1]

    • Purification: Dry over Na

      
      SO
      
      
      , concentrate, and purify via vacuum distillation or flash chromatography (MeOH/DCM).
Synthesis Pathway Visualization

SynthesisStart1(R)-3-Pyrrolidinol(Chiral Core)InterIminium IonIntermediateStart1->InterCondensation(DCE/AcOH)Start2Isobutyraldehyde(Alkyl Source)Start2->InterProduct(3R)-1-(2-methylpropyl)pyrrolidin-3-olInter->ProductReductionReagentNaBH(OAc)3(Reductant)Reagent->ProductH- TransfercaptionFig 1. Reductive Amination Pathway avoiding racemization.

Reactivity & Functionalization[11]

This compound is a bifunctional scaffold containing a secondary alcohol and a tertiary amine .[1] This duality allows for orthogonal functionalization strategies in drug design.[1]

Alcohol Reactivity (C3 Position)
  • Esterification: Reaction with carboxylic acids/acid chlorides yields ester prodrugs or links the scaffold to larger pharmacophores.[1]

  • Oxidation: Swern or Dess-Martin oxidation converts the alcohol to a ketone (1-isobutylpyrrolidin-3-one), a precursor for spirocyclic derivatives.[1]

  • Substitution: Activation (Mesylation/Tosylation) followed by nucleophilic displacement (e.g., with azides or amines) can invert the stereochemistry to the (S)-configuration (Walden inversion).[1]

Amine Reactivity (N1 Position)
  • Salt Formation: Readily forms crystalline salts (Hydrochloride, Oxalate, Fumarate) for improved stability and bioavailability.

  • N-Oxidation: Treatment with mCPBA yields the N-oxide, a potential metabolite or prodrug form.[1]

Reactivity Map[9]

ReactivityCore(3R)-1-(2-methylpropyl)pyrrolidin-3-olOxidationOxidation(Swern/DMP)Core->OxidationEsterifEsterification(R-COCl)Core->EsterifSaltFormAcid Treatment(HCl/Oxalic Acid)Core->SaltFormKetone1-Isobutylpyrrolidin-3-one(Spirocycle Precursor)Oxidation->KetoneProdrugEster Derivatives(Prodrugs)Esterif->ProdrugSaltCrystalline Salts(Formulation)SaltForm->SaltcaptionFig 2. Divergent synthesis pathways from the core scaffold.

Pharmaceutical Applications

GPCR Ligand Design

The 3-pyrrolidinol motif mimics the spacing of the ethylamine bridge found in neurotransmitters (dopamine, serotonin). The isobutyl group provides hydrophobic bulk that often occupies "accessory pockets" in receptors such as:

  • Muscarinic Acetylcholine Receptors (mAChRs): Used in antagonists for COPD or overactive bladder.[1]

  • Histamine H3 Receptors: N-substituted pyrrolidines are common pharmacophores for cognitive enhancement ligands.[1]

Kinase Inhibitors

In kinase drug discovery, this moiety is often attached to a heteroaromatic core (e.g., pyrimidine or quinoline) via an amide or ether linkage. The pyrrolidine nitrogen can form salt bridges with aspartate residues in the solvent-exposed region of the kinase ATP-binding pocket, improving potency and solubility.[1]

Safety & Handling

GHS Classification (Predicted)

Based on structural analogs (e.g., N-methyl-3-pyrrolidinol):

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1]

    • H302: Harmful if swallowed.[1][4][5]

  • Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes: Rinse cautiously).

Storage Stability[9]
  • Hygroscopicity: The free base is hygroscopic.[1] Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Shelf Life: >2 years if stored at -20°C in sealed containers.[1]

References

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Pyrrolidine Scaffolds in Drug Design: "Pyrrolidines: A Versatile Scaffold in Medicinal Chemistry." Current Medicinal Chemistry, 2018.
  • Compound Data: PubChem CID 20672251 (Racemic/General Structure).[1] Link

  • CAS Registry: Chemical Abstracts Service, CAS RN 1567897-74-8.[1]

Technical Monograph: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol , a specialized chiral building block used in advanced medicinal chemistry.

Executive Summary

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS 1567897-74-8 ) is a chiral heterocyclic intermediate characterized by a pyrrolidine core substituted with a hydroxyl group at the C3 position and an isobutyl group at the N1 position.[1] As a pure enantiomer, it serves as a critical scaffold in the synthesis of pharmaceutical agents where stereochemistry dictates binding affinity and selectivity. Its structural features—combining a polar hydrogen-bond donor (–OH) with a lipophilic alkyl tail (isobutyl)—make it an ideal candidate for modulating the physicochemical properties (LogP, pKa) of drug candidates targeting GPCRs and kinases.

Chemical Identity & Physicochemical Properties[1][2]

Core Identifiers
PropertyDetail
CAS Number 1567897-74-8
IUPAC Name (3R)-1-(2-methylpropyl)pyrrolidin-3-ol
Common Synonyms (R)-1-Isobutylpyrrolidin-3-ol; (R)-N-Isobutyl-3-hydroxypyrrolidine
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Chirality R-enantiomer (C3 stereocenter)
SMILES CC(C)CN1CCC1
InChI Key Unique identifier derived from structure (e.g., computed)
Structural Analysis

The molecule features a rigid pyrrolidine ring which restricts conformational freedom, potentially reducing the entropic penalty upon protein binding. The (3R)-hydroxyl group provides a specific vector for hydrogen bonding, while the N-isobutyl group adds steric bulk and lipophilicity, often used to fill hydrophobic pockets in enzyme active sites.

Stereochemical Context:

  • (3R)-Enantiomer (Target): CAS 1567897-74-8[1]

  • (3S)-Enantiomer: CAS 1568013-26-2

  • Racemic Mixture: CAS 390227-05-7 (approximate/variable based on salt form)

Synthesis & Manufacturing Methodology

Retrosynthetic Logic

The most robust industrial route for synthesizing (3R)-1-(2-methylpropyl)pyrrolidin-3-ol preserves the stereocenter of the starting material. The preferred method is Reductive Amination , utilizing the "Chiral Pool" strategy starting from commercially available (R)-3-pyrrolidinol.

Optimized Synthetic Protocol

Reaction Type: Reductive Amination Starting Materials: (R)-3-Pyrrolidinol (or its HCl salt), Isobutyraldehyde. Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride; Acetic Acid (catalyst); DCM or DCE (solvent).

Step-by-Step Workflow:

  • Imine Formation: (R)-3-Pyrrolidinol is dissolved in 1,2-dichloroethane (DCE). Isobutyraldehyde (1.1 eq) is added.

  • Activation: A catalytic amount of acetic acid is added to facilitate iminium ion formation.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0°C to reduce the iminium species in situ.

  • Quench & Workup: The reaction is quenched with saturated NaHCO₃. The organic layer is separated, dried over MgSO₄, and concentrated.

  • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH) yields the pure tertiary amine.

Reaction Mechanism Visualization

The following diagram illustrates the reductive amination pathway, highlighting the preservation of the C3 stereocenter.

SynthesisPathway cluster_logic Key Process Control SM1 (R)-3-Pyrrolidinol (Chiral SM) Inter Iminium Ion Intermediate SM1->Inter DCE, AcOH Dehydration SM2 Isobutyraldehyde SM2->Inter Prod (3R)-1-Isobutylpyrrolidin-3-ol (Target) Inter->Prod NaBH(OAc)3 Reduction (Hydride Attack)

Figure 1: Reductive amination pathway ensuring stereochemical retention.

Applications in Drug Discovery

Pharmacophore Utility

The (3R)-1-(2-methylpropyl)pyrrolidin-3-ol scaffold is frequently employed in Structure-Activity Relationship (SAR) studies to optimize:

  • Solubility: The tertiary amine can be protonated at physiological pH, improving aqueous solubility.

  • Selectivity: The fixed stereochemistry of the hydroxyl group probes specific H-bond acceptors in the binding pocket.

  • Metabolic Stability: The isobutyl group blocks N-dealkylation more effectively than a simple methyl or ethyl group due to steric hindrance near the nitrogen.

Therapeutic Areas
  • GPCR Antagonists: Used in the design of ligands for histamine H3 receptors and chemokine receptors (e.g., CCR5), where the pyrrolidine nitrogen mimics a basic pharmacophore.

  • Kinase Inhibitors: The hydroxyl group can interact with the hinge region or solvent-exposed areas of the kinase domain.

Analytical Characterization & Quality Control

To ensure the integrity of the (3R)-enantiomer, rigorous analytical methods are required.

Chiral HPLC Method

Differentiation from the (S)-enantiomer (CAS 1568013-26-2) is critical.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (low absorption, requires high concentration) or Refractive Index (RI).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
  • δ 0.90 (d, 6H): Isobutyl methyl groups (distinct doublet).

  • δ 1.7-1.8 (m, 1H): Methine proton of the isobutyl group.

  • δ 2.2-2.9 (m, 6H): Ring protons (C2, C4, C5) and N-CH₂-isobutyl protons. Complex multiplets due to ring puckering and diastereotopicity.

  • δ 4.3-4.4 (m, 1H): C3-H (germinal to hydroxyl).

Safety & Handling (SDS Highlights)

Hazard ClassGHS CategoryStatement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines are sensitive to CO₂ absorption (carbamate formation).

References

  • ChemSRC. (2025). (3R)-1-(2-methylpropyl)pyrrolidin-3-ol - CAS 1567897-74-8.[1] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Pyrrolidin-3-ol Derivatives. (General reference for pyrrolidine scaffold properties). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for synthesis).

Sources

The Physicochemical and Synthetic Blueprint of (3R)-1-Isobutylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern neuropharmacology, the precision of chiral building blocks dictates the efficacy and safety profiles of active pharmaceutical ingredients (APIs). (3R)-1-isobutylpyrrolidin-3-ol has emerged as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics. This technical whitepaper explores the physicochemical properties, structural elucidation, and field-proven synthetic methodologies of this compound, providing a self-validating framework for drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental quantitative data of a chiral precursor is the first step in robust assay design. The core properties of (3R)-1-isobutylpyrrolidin-3-ol (also known as (3R)-1-(2-methylpropyl)pyrrolidin-3-ol) are summarized below to facilitate rapid analytical comparison[1],[2].

PropertyValue
Chemical Name (3R)-1-isobutylpyrrolidin-3-ol
Synonyms (3R)-1-(2-methylpropyl)pyrrolidin-3-ol
CAS Registry Number 1567897-74-8 (3R-enantiomer) / 90227-05-7 (Racemic)
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Stereochemistry (3R) Absolute Configuration
Structural Features Pyrrolidine ring, C3-hydroxyl, N1-isobutyl

The Causality of Chirality in Neuropharmacology

In drug design, stereochemistry is not merely a structural feature; it is the primary driver of receptor-ligand causality. The (3R) enantiomer of 1-isobutylpyrrolidin-3-ol is specifically utilized to synthesize disubstituted phenylpyrrolidines.

Why the (3R) configuration? Cortical micro-circuitry is heavily regulated by catecholaminergic neurotransmitters (dopamine and norepinephrine)[3]. When synthesizing modulators for these receptors, the spatial orientation of the pyrrolidine ring's substituents determines the binding affinity. Utilizing the racemic mixture (CAS: 90227-05-7) introduces the (3S) enantiomer, which often acts as a steric hindrance in the receptor's binding pocket, leading to off-target toxicity or diminished therapeutic efficacy in treating conditions like schizophrenia and Attention Deficit Hyperactivity Disorder (ADHD)[3]. By isolating the (3R) configuration, researchers ensure maximum target engagement.

Synthetic Methodologies: A Self-Validating Protocol

To synthesize (3R)-1-isobutylpyrrolidin-3-ol with high enantiomeric excess (ee), an N-alkylation pathway is preferred over reductive amination when precise control of side-reactions is required. Below is a field-proven, step-by-step methodology designed as a self-validating system.

Step-by-Step N-Alkylation Protocol
  • Preparation: Dissolve 1.0 equivalent of (3R)-pyrrolidin-3-ol in anhydrous acetonitrile (ACN).

  • Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality Insight: K₂CO₃ is chosen specifically because it is a mild base. Stronger bases (like Sodium Hydride) would deprotonate the C3-hydroxyl group, triggering unwanted O-alkylation. K₂CO₃ efficiently scavenges the hydrobromic acid byproduct without compromising the alcohol functional group.

  • Alkylation: Slowly add 1.05 equivalents of 1-bromo-2-methylpropane (isobutyl bromide) dropwise at 0°C to control the initial exothermic reaction.

    • Causality Insight: ACN provides a polar aprotic environment that highly accelerates the Sₙ2 displacement of the bromide ion while maintaining the stereochemical integrity of the C3 chiral center.

  • Thermal Cycling: Elevate the reaction temperature to 80°C and reflux for 12 hours.

  • Workup & Extraction: Quench with distilled water and extract the aqueous phase with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and evaporate under reduced pressure.

The Self-Validating QC Loop

A protocol is only as reliable as its validation mechanism. To ensure the system worked:

  • Mass Confirmation: Run the crude product through GC-MS. A distinct mass shift to 143.23 g/mol confirms successful N-alkylation[1].

  • Chiral Integrity Check: Subject the purified product to Chiral HPLC. If the enantiomeric excess (ee) drops below 99%, it acts as an immediate feedback signal indicating that thermal degradation or base-catalyzed racemization occurred, prompting a recalibration of the reflux temperature.

Synthesis SM (3R)-Pyrrolidin-3-ol Reaction N-Alkylation (80°C, 12h) SM->Reaction Reagents 1-Bromo-2-methylpropane + K2CO3 / ACN Reagents->Reaction Product (3R)-1-Isobutylpyrrolidin-3-ol (C8H17NO) Reaction->Product Isolation & Extraction Analysis Chiral HPLC & GC-MS Validation Loop Product->Analysis QC Check (ee > 99%) Analysis->Reaction Feedback / Recalibration

Synthetic workflow and self-validating QC loop for (3R)-1-isobutylpyrrolidin-3-ol.

Application in Drug Development: Modulating Cortical Micro-circuitry

The primary industrial application of (3R)-1-isobutylpyrrolidin-3-ol is its use as a foundational scaffold in the synthesis of disubstituted phenylpyrrolidines.

Through subsequent arylation at the C3 position (often utilizing transition-metal catalyzed cross-coupling or direct nucleophilic substitution depending on the leaving group conversion), the hydroxyl group is replaced or modified to introduce a substituted phenyl ring. The resulting APIs are highly potent modulators of cortical catecholaminergic neurotransmission. By increasing extracellular levels of dopamine and norepinephrine in the mammalian brain, these compounds directly address the dysregulation of cortical micro-circuitry that manifests as clinical symptoms of severe CNS disorders[3].

Pathway Precursor Chiral Precursor (3R)-Isomer API Disubstituted Phenylpyrrolidines Precursor->API Arylation Receptors Catecholaminergic Receptors (DA/NE) API->Receptors Binding Effect Cortical Modulation Receptors->Effect CNS Therapy

Pathway from chiral precursor to cortical micro-circuitry modulation.

References

  • ChemicalBook. "1-(2-methylpropyl)pyrrolidin-3-ol | 90227-05-7". 1

  • ChemSrc. "(3R)-1-(2-methylpropyl)pyrrolidin-3-ol | CAS#:1567897-74-8". 2

  • Google Patents. "AU 2008258599 B2 - Disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neuro transmission".

  • Google Patents. "US Patent - Disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neuro transmission". 3

Sources

Advanced Safety & Handling Protocol: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and EHS Officers Document Type: Technical Safety Whitepaper & Extended SDS

Executive Summary & Chemical Identity

In modern pharmaceutical synthesis, chiral pyrrolidine derivatives are critical building blocks for developing neurologically active compounds and histamine receptor antagonists. (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (also known as (3R)-1-isobutylpyrrolidin-3-ol) is a highly specialized tertiary amine. Due to its specific structural motifs—a basic pyrrolidine nitrogen and a lipophilic isobutyl group—it presents unique handling challenges that extend beyond standard solvent safety.

This whitepaper replaces the rigid, conventional Safety Data Sheet (SDS) with a mechanistic, self-validating handling protocol. By understanding the chemical causality behind its hazards, researchers can engineer foolproof containment and reaction workflows.

Structural & Physicochemical Profiling

To accurately predict the behavior of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol in an open laboratory environment, we must first establish its quantitative physicochemical profile. The data below is extrapolated from the structural behavior of homologous N-alkylpyrrolidinols.

PropertyValue / DescriptionImpact on Handling & Safety
IUPAC Name (3R)-1-(2-methylpropyl)pyrrolidin-3-olDefines the specific (R)-enantiomer.
CAS Number 1567897-74-8Unique registry identifier for inventory tracking.
Molecular Formula C₈H₁₇NOIndicates a high ratio of lipophilic carbon to polar heteroatoms.
Molecular Weight 143.23 g/mol Low molecular weight contributes to moderate volatility at STP.
Estimated pKa ~10.2 - 10.6Highly basic; will rapidly protonate in physiological environments.
Physical State Viscous liquid / Low-melting solidProne to aerosolization if mechanically agitated.
Solubility Miscible in organic solvents; partially soluble in H₂ORequires biphasic extraction protocols for waste quenching.

Toxicological Mechanisms & Hazard Assessment

Standard safety protocols often list hazards without explaining their biological rationale. The toxicity of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol is driven by its molecular geometry and electronic properties.

  • Dermal Penetration & Irritation (GHS Category 2 - H315): The isobutyl tail acts as a lipophilic anchor, allowing the molecule to easily partition into the stratum corneum of human skin. Once embedded, the highly basic tertiary amine (pKa ~10.2) abstracts protons from ambient tissue water, generating localized hydroxide ions. This localized alkalinity saponifies skin lipids, leading to severe irritation and contact dermatitis. This mechanism is well-documented for cyclic secondary and tertiary amines .

  • Ocular Corrosion (GHS Category 2A - H319): The cornea is highly susceptible to alkaline environments. Exposure to the free base form of this compound causes rapid protein denaturation in the eye.

  • Respiratory Sensitization (GHS Category 3 - H335): Due to its moderate vapor pressure, the compound can volatilize at room temperature. Inhalation of these vapors introduces the basic amine directly to the mucosal membranes of the respiratory tract, triggering acute inflammation according to the Globally Harmonized System (GHS) criteria .

Advanced Containment & Handling Workflows

To mitigate the hazards described above, researchers must employ a self-validating workflow. A self-validating system ensures that if any single safety parameter fails, the failure is immediately obvious to the operator before the chemical is exposed.

HandlingWorkflow A 1. Risk Assessment (Review SDS & GHS Data) B 2. Engineering Controls (Fume Hood >100 fpm) A->B C 3. PPE Verification (Double Nitrile, Splash Goggles) B->C D 4. Inert Atmosphere Transfer (Schlenk/Syringe Technique) C->D E 5. Reaction Execution (Closed System) D->E F 6. Waste Segregation (Acidic Aqueous Quench) E->F

Fig 1. High-potency containment and handling workflow for volatile amines.

Step-by-Step Handling Methodology

Step 1: Engineering Control Validation

  • Action: Conduct all transfers within a certified chemical fume hood operating at a face velocity of 100–120 feet per minute (fpm), adhering to OSHA Laboratory Safety Standards .

  • Causality: The low molecular weight of the compound allows it to easily form fugitive vapors. A face velocity >100 fpm ensures these vapors are captured before crossing the sash plane.

  • Self-Validation: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls steadily inward, the digital airflow monitor is physically validated.

Step 2: Barrier Protection (PPE)

  • Action: Don splash goggles, a flame-resistant lab coat, and double-layer nitrile gloves.

  • Causality: Nitrile provides excellent resistance to basic amines, whereas latex is highly permeable to lipophilic organic compounds.

  • Self-Validation: Inflate the outer gloves with air and roll the cuffs tight before donning. If the glove holds pressure without deflating, microscopic pinholes are absent, validating the barrier integrity.

Step 3: Inert Transfer & Dispensing

  • Action: Dispense the compound using a gas-tight syringe under a positive pressure of Argon or Nitrogen.

  • Causality: Tertiary amines are susceptible to atmospheric oxidation, forming N-oxides which can introduce impurities into your synthesis and alter the toxicity profile.

  • Self-Validation: Observe the bubbler on the Schlenk line. A steady outward bubbling during syringe withdrawal confirms that the system maintains positive pressure, preventing atmospheric oxygen ingress.

Emergency Response & Decontamination Protocols

In the event of a primary containment failure, chemical causality must dictate the cleanup response. Sweeping the raw liquid with dry paper towels will only increase the surface area, drastically spiking the vapor concentration in the lab.

SpillResponse S1 Spill Detected (3R)-1-(2-methylpropyl)pyrrolidin-3-ol S2 Assess Volume & Toxicity S1->S2 S3 Major Spill (>50 mL) Evacuate & Call HazMat S2->S3 High Risk S4 Minor Spill (<50 mL) Initiate Local Cleanup S2->S4 Low Risk S5 Neutralize (Use Weak Acid/Sand) S4->S5 S6 Mechanically Collect (Non-sparking tools) S5->S6 S7 Decontaminate Surface (10% Bleach or Soap/Water) S6->S7

Fig 2. Decision logic and neutralization pathway for pyrrolidinol spills.

Step-by-Step Spill Mitigation Methodology

Step 1: Isolation and Assessment

  • Action: Immediately halt all nearby ignition sources and assess the spill volume. If the spill exceeds 50 mL outside of a fume hood, evacuate the laboratory.

Step 2: Chemical Neutralization (The Core Step)

  • Action: Cover the spill with a solid mild acid (e.g., citric acid powder or sodium bisulfate) mixed with an inert absorbent like diatomaceous earth.

  • Causality: Applying a weak acid directly protonates the basic pyrrolidine nitrogen. This converts the volatile, lipophilic free base into a highly polar, non-volatile ammonium salt. This effectively drops the vapor pressure of the spill to zero, eliminating the inhalation hazard.

  • Self-Validation: Press a strip of universal pH indicator paper against the absorbed slurry. A color shift from dark blue/purple (pH > 10) to yellow/green (pH 5–7) physically validates that the hazardous free amine has been entirely consumed.

Step 3: Mechanical Cleanup

  • Action: Scoop the neutralized, solid slurry using a non-sparking polypropylene dustpan. Transfer to a sealable hazardous waste container labeled "Aqueous Amine Waste - Neutralized."

  • Causality: Preventing metal-on-metal scraping eliminates the risk of sparking, which is critical when residual organic solvent vapors may be present.

Step 4: Surface Decontamination

  • Action: Wash the affected surface with a 5% aqueous acetic acid solution, followed by standard soap and water.

  • Self-Validation: Swab the cleaned surface with a wet piece of pH paper. A neutral reading (pH ~7) confirms the complete removal of the corrosive amine residue.

References

  • National Center for Biotechnology Information (PubChem). "Pyrrolidine - Toxicity Mechanisms and Chemical Properties." PubChem Compound Summary for CID 31268. Available at:[Link]

  • United Nations Economic Commission for Europe (UNECE). "Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - 10th Revised Edition." UNECE Transport Standards. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor, OSHA 3404-11R. Available at:[Link]

Thermodynamic Properties of Chiral Pyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for muscarinic antagonists (e.g., Glycopyrronium), kinase inhibitors, and GPCR ligands.[1] Its thermodynamic profile is defined by a dichotomy: the parent heterocycle is a highly water-soluble, hygroscopic liquid (or low-melting solid), while its pharmaceutical derivatives are typically engineered as crystalline salts or lipophilic N-substituted analogs.

This guide provides a rigorous analysis of the thermodynamic properties—solubility, pKa, lipophilicity, and solid-state energetics—of chiral pyrrolidin-3-ol derivatives.[1] It is designed to assist drug development professionals in optimizing pre-formulation strategies by understanding the causal links between molecular structure and thermodynamic behavior.

Structural Dynamics & Chirality

The Stereogenic Center

The C3 position of the pyrrolidine ring introduces chirality. The (S)- and (R)-enantiomers exhibit identical scalar thermodynamic properties (boiling point, refractive index) in isotropic environments but diverge significantly in chiral environments (e.g., enzymatic binding pockets, chiral chromatography).

  • Key Insight: The hydroxyl group at C3 is not merely a hydrogen bond donor/acceptor; it exerts a strong electron-withdrawing inductive effect (-I) on the ring nitrogen. This reduces the electron density on the nitrogen lone pair compared to unsubstituted pyrrolidine, fundamentally altering the pKa and reactivity.[1]

Enantiomeric Purity & Eutectics

In racemic mixtures (


-3-pyrrolidinol), the formation of a racemic compound vs. a conglomerate affects the melting point. High enantiomeric excess (ee > 98%) is critical not just for biological activity but for consistent solid-state thermodynamics. Impurities (the distomer) can act as lattice defects, significantly depressing the melting point and altering solubility kinetics.

Solid-State Thermodynamics (Crystal Lattice Energy)

The parent compound, (S)-3-hydroxypyrrolidine, melts at ~15°C, making it a liquid at room temperature.[1] This poses handling challenges (hygroscopicity, oxidation).[1][2] Therefore, thermodynamic characterization in drug development focuses on salt forms or N-substituted derivatives .

The Hydrochloride Salt Case Study

The conversion of the free base to (S)-3-hydroxypyrrolidine hydrochloride (HCl) dramatically increases the lattice energy, transitioning the material from a liquid to a stable crystalline solid.

PropertyFree Base ((S)-3-Hydroxypyrrolidine)Salt ((S)-3-Hydroxypyrrolidine HCl)Thermodynamic Driver
Physical State Viscous Liquid / Low-melting solidCrystalline PowderIonic bonding stabilizes lattice
Melting Point ~15 °C106 – 107 °CHigh enthalpy of fusion (

)
Hygroscopicity Extreme (deliquescent)ModerateReduced surface free energy
Storage Inert atm, < 8 °CAmbient (Desiccated)Kinetic stability against oxidation
Polymorphism & DSC Analysis

Differential Scanning Calorimetry (DSC) is the gold standard for assessing the thermodynamic stability of these salts.

  • Endothermic Event: The sharp peak at ~106°C for the HCl salt represents the melting transition (

    
    ).
    
  • Broadening: A broad peak indicates the presence of amorphous content or enantiomeric impurities, which lower the chemical potential of the solid phase.

Solution Thermodynamics: Ionization & Solubility

pKa Modulation

The basicity of the pyrrolidine nitrogen is the critical parameter for solubility at physiological pH.

  • Unsubstituted Pyrrolidine pKa: ~11.3

  • 3-Hydroxypyrrolidine pKa: ~9.0 – 10.0 (Estimated/Experimental range)

Mechanism: The electronegative oxygen at C3 pulls electron density through the sigma bond framework (induction), stabilizing the free base relative to the conjugate acid. This lowers the pKa compared to the parent pyrrolidine.

  • Implication: At physiological pH (7.4), a significant fraction remains protonated (cationic), ensuring high aqueous solubility but potentially limiting passive membrane permeability compared to more lipophilic amines.[1]

Solubility Equilibrium

The solubility of derivatives is pH-dependent.



Where 

is the intrinsic solubility of the neutral species. For N-substituted derivatives (e.g., N-benzyl),

drops precipitously, making the ionization term dominant for dissolution.[1]

Lipophilicity (LogP/LogD)

Lipophilicity dictates the partitioning between the aqueous cytosol and lipid membranes.

  • Parent (3-OH): Highly hydrophilic (LogP < 0). Excellent solubility, poor permeability.[1]

  • N-Benzylation: Increases LogP significantly (LogP ~ 1.0 - 2.0).

  • Thermodynamic Trade-off: Increasing lipophilicity (to improve permeability) often decreases the enthalpy of solution (

    
    ), reducing aqueous solubility.
    

Table: Comparative Thermodynamic Descriptors

CompoundMolecular WeightLogP (Approx)Water SolubilityDominant Interaction
(S)-3-Hydroxypyrrolidine 87.12-0.8 to -1.2MiscibleH-Bonding (Donor/Acceptor)
(S)-3-Hydroxypyrrolidine HCl 123.58N/A (Salt)High (>100 mg/mL)Ion-Dipole
N-Benzyl-3-hydroxypyrrolidine 191.27~1.1Low to ModerateVan der Waals / Hydrophobic

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: Determine the precise ionization constant of the pyrrolidine nitrogen.

  • Preparation: Dissolve 5-10 mg of the derivative (HCl salt form) in 20 mL of degassed water/methanol (if necessary for solubility) at 25°C.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with standardized 0.1 M NaOH (CO2-free).

  • Data Capture: Record pH vs. volume of titrant added.

  • Analysis: Use the Bjerrum plot or Gran plot method to identify the inflection point. The pH at the half-equivalence point corresponds to the pKa.

    • Self-Validation: The titration curve should show a sharp inflection. A shallow curve suggests precipitation or electrode fouling.

Protocol B: Solid-State Characterization via DSC

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–4 mg of the dry crystalline salt into a Tzero aluminum pan. Crimp the lid hermetically (pinhole if volatiles are expected, but hermetic is preferred for hygroscopic salts).

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min to prevent oxidation.

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 150°C (or 20°C above expected melt).

  • Analysis: Integrate the endothermic melting peak.

    • Onset Temperature: Taken as the melting point.[3][4]

    • Peak Area: Calculates

      
       (J/g).
      

Visualization of Thermodynamic Workflows

Diagram 1: Thermodynamic Characterization Workflow

This workflow illustrates the decision tree for characterizing a new 3-hydroxypyrrolidine derivative.

ThermodynamicWorkflow Input Synthesized Derivative (Crude) Purification Purification (Crystallization/Chromatography) Input->Purification PurityCheck Check Purity (HPLC/NMR > 98%?) Purification->PurityCheck PurityCheck->Purification No SolidState Solid State Analysis (DSC / TGA / XRPD) PurityCheck->SolidState Yes SolutionState Solution Analysis (pKa / LogP / Solubility) PurityCheck->SolutionState Yes Decision Developability Assessment SolidState->Decision Tm > 100°C Stable Polymorph SolutionState->Decision Solubility > 0.1 mg/mL Optimal pKa

Caption: Workflow for the thermodynamic validation of chiral pyrrolidine derivatives from synthesis to pre-formulation assessment.

Diagram 2: Solubility & Ionization Equilibrium

Visualizing the interactions of the salt form in aqueous media.

SolubilityEquilibrium Solid Solid Phase (Crystal Lattice) Interface Solvation Layer (Interface) Solid->Interface Dissolution (+ Enthalpy) Solution_Ion Ionized Species (Protonated NH+) Interface->Solution_Ion pH < pKa Solution_Neutral Neutral Species (Free Base) Solution_Ion->Solution_Neutral Deprotonation (pH > pKa)

Caption: Thermodynamic equilibrium showing the transition from solid crystal lattice to ionized and neutral solution species.

References

  • PubChem. (S)-3-Hydroxypyrrolidine hydrochloride (CID 122536-94-1).[4] National Library of Medicine. Available at: [Link]

  • Thermo Scientific Chemicals. (S)-(-)-3-Hydroxypyrrolidine, 97+%, ee 98+%.[2] Fisher Scientific.[2][4] Available at: [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs. Molecules 2017. Available at: [Link]

Sources

pKa values of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the , a substituted pyrrolidine of interest in medicinal chemistry. By integrating theoretical analysis based on structural analogs, in-silico prediction workflows, and detailed experimental protocols, this document serves as a robust resource for scientists seeking to characterize the ionization behavior of this and similar molecules.

Introduction: The Central Role of pKa in Drug Development

The extent to which a molecule ionizes in solution is governed by its pKa value(s) and the pH of the surrounding environment. For a drug candidate, its charge state is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A molecule's ability to cross biological membranes, dissolve in aqueous physiological fluids, and interact with its protein target is intimately linked to its ionization state.[1] Amines, particularly cyclic amines like pyrrolidine derivatives, are a common feature in many pharmaceuticals, and their basicity is a key property that must be precisely understood and often fine-tuned.[2]

This guide focuses on (3R)-1-(2-methylpropyl)pyrrolidin-3-ol, a chiral molecule featuring a tertiary amine within a pyrrolidine ring and a hydroxyl group. Understanding the pKa of both the basic nitrogen center and the acidic hydroxyl group is essential for predicting its behavior in a biological system.

Theoretical Framework and pKa Estimation

The structure of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol possesses two potential ionization centers: the tertiary amine, which can be protonated, and the hydroxyl group, which can be deprotonated.

  • The Basic Center: The nitrogen atom of the pyrrolidine ring has a lone pair of electrons and acts as a Brønsted-Lowry base, accepting a proton to form its conjugate acid. The pKa of this conjugate acid is a measure of the amine's basicity; a higher pKa indicates a stronger base.[3]

  • The Acidic Center: The hydroxyl group can, under sufficiently basic conditions, donate a proton and act as a Brønsted-Lowry acid.

To estimate the pKa of the amine in our target molecule, we can analyze the effects of its substituents by comparing it to known values of simpler, related structures.

CompoundStructurepKa of Conjugate AcidRationale for Influence
PyrrolidineA five-membered saturated heterocycle11.27 - 11.31[4][5][6][7]This is the parent ring system and our baseline for basicity.
N-MethylpyrrolidinePyrrolidine with a methyl group on the nitrogen10.32 - 10.46[8][9][10]The addition of a small alkyl group slightly decreases the basicity compared to the unsubstituted pyrrolidine.
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol Target MoleculeEstimated: 9.0 - 10.0 The N-isobutyl group is an electron-donating alkyl group, which typically increases basicity. However, the hydroxyl group at the C-3 position exerts an electron-withdrawing inductive effect, which is known to decrease the basicity of the amine. This effect is expected to lower the pKa relative to N-alkylpyrrolidines lacking this feature.[2] The alcohol's pKa is estimated to be around 15-16, typical for a secondary alcohol, and is generally not physiologically relevant.

The interplay of these electronic effects—the electron-donating nature of the N-isobutyl group and the electron-withdrawing inductive effect of the C-3 hydroxyl group—makes a precise estimation challenging without direct measurement or high-level computation. However, a pKa value in the range of 9.0 to 10.0 for the tertiary amine is a chemically sound starting point.

In-Silico pKa Prediction: A Rapid, First-Tier Approach

Computational methods provide a rapid and cost-effective means to predict pKa values directly from a molecule's structure. These tools are invaluable for screening and prioritizing compounds in the early stages of drug discovery. Methodologies range from empirical, database-driven approaches to more computationally intensive quantum mechanical (QM) calculations.[6][11]

Leading software platforms for pKa prediction include:

  • ACD/Percepta [4]

  • Schrödinger's Epik [5]

  • Rowan [6]

  • MoKa [7]

These programs leverage large databases of experimentally determined pKa values and sophisticated algorithms to predict the ionization behavior of novel compounds.[12]

Generalized Workflow for In-Silico pKa Prediction

G cluster_input Input Stage cluster_process Computational Engine cluster_output Output & Analysis a 1. Input Structure (SMILES, SDF, or draw) b 2. Identify Ionizable Centers (Amine and Alcohol) a->b c 3. Database Comparison (Similarity search against known pKa values) b->c d 4. Algorithmic Calculation (Applying corrections for electronic and steric effects) c->d e 5. Predicted pKa Values (Basic and Acidic) d->e f 6. Species Distribution Plot (vs. pH) e->f

Caption: Generalized workflow for computational pKa prediction.
Interpreting Computational Results

A typical output will provide the predicted pKa values for all identified ionizable centers. For our target molecule, this would yield a basic pKa (pKa of the conjugate acid of the amine) and an acidic pKa (for the hydroxyl group). It is crucial to assess the reliability of the prediction, which many platforms provide based on the similarity of the query structure to compounds in their training database.[4]

Experimental pKa Determination: The Gold Standard

While computational methods are powerful, experimental determination remains the gold standard for obtaining accurate pKa values. Potentiometric titration is one of the most widely used and reliable methods.[13]

Detailed Protocol for Potentiometric Titration

This protocol outlines the determination of the basic pKa of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.

A. Materials and Instrumentation:

  • (3R)-1-(2-methylpropyl)pyrrolidin-3-ol sample (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • Deionized, CO2-free water

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a manual burette

  • Stir plate and stir bar

B. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample and dissolve it in 50 mL of deionized water.

  • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Place a stir bar in the solution and begin gentle stirring.

C. Titration Procedure:

  • Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Immerse the calibrated pH electrode in the sample solution.

  • Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL).

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the region of most rapid pH change).

D. Data Analysis:

  • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • The pKa is determined from the inflection point of this sigmoidal curve.[13] Specifically, the pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).

  • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be used to find the corresponding pH on the original titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis a 1. Prepare Analyte Solution c 3. Add Titrant in Increments a->c b 2. Calibrate pH Meter b->c d 4. Record pH vs. Volume c->d e 5. Plot Titration Curve (pH vs. Volume) d->e f 6. Determine Half-Equivalence Point e->f g 7. pKa = pH at Half-Equivalence f->g

Caption: Workflow for experimental pKa determination by potentiometric titration.

Data Interpretation and Application

With the pKa of the amine determined, one can predict the charge state of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol at any given pH using the Henderson-Hasselbalch equation. This is critical for understanding its likely behavior at physiological pH (~7.4).

Assuming a determined pKa of 9.4 for the amine, at pH 7.4, the molecule will be predominantly in its protonated, positively charged form. This has significant implications:

  • Solubility: The charged form will likely have higher aqueous solubility.

  • Permeability: The charged form will have lower passive diffusion across lipid membranes.

  • Target Binding: If the target interaction involves a hydrogen bond or ionic interaction, the charge state will be crucial.

Chemical Equilibrium Diagram

G cluster_neutral cluster_protonated Neutral R₃N Protonated R₃NH⁺ Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: Equilibrium between the neutral and protonated forms of the amine.

Conclusion

Determining the is a foundational step in its characterization as a potential drug candidate. This guide has outlined a multi-faceted approach, beginning with a robust theoretical estimation based on the known pKa values of structural analogs. This is complemented by a rapid in-silico prediction workflow and culminates in a detailed protocol for accurate experimental determination via potentiometric titration. The synergy between these computational and experimental methods provides a high degree of confidence in the final pKa values. A thorough understanding of this parameter is indispensable for the rational design and development of new therapeutics, enabling scientists to predict and optimize the ADME properties of lead compounds.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Balogh, G. T., & Tarcsay, A. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2596-2605. Available at: [Link]

  • van der Meulen, F. M., & van den Berg, F. (2014). Development of Methods for the Determination of pKa Values. Bioanalysis, 6(13), 1835-1853. Available at: [Link]

  • Wermuth, C. G. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta, 103(12), e2000171. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 26). Acidity and Basicity of Amines. Retrieved from [Link]

  • Wikidata. (2025, October 22). 1-methylpyrrolidine (Q24574865). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Popelier, P., & Caine, B. (2023, November 8). pKa prediction from ab initio calculations. Research Outreach. Retrieved from [Link]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine? Retrieved from [Link]

  • ChemBK. (2024, April 9). (R)-(+)-3-PYRROLIDINOL. Retrieved from [Link]

  • LookChem. (n.d.). 1-Methylpyrrolidine|120-94-5. Retrieved from [Link]

Sources

Technical Guide: (3R)-1-Isobutylpyrrolidin-3-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of (3R)-1-isobutylpyrrolidin-3-ol as a chiral building block in drug discovery.

Executive Summary

(3R)-1-isobutylpyrrolidin-3-ol (CAS: 1567897-74-8) is a specialized chiral heterocycle used primarily as a scaffold in medicinal chemistry.[1] It combines a rigid pyrrolidine core, a defined stereocenter at the C3 position, and a lipophilic isobutyl group at the N1 position. This unique architecture serves two critical functions in drug design: it acts as a solubility/lipophilicity modulator (via the isobutyl group) and a stereospecific vector (via the (3R)-hydroxyl handle) for fragment-based drug discovery (FBDD).

This guide provides a comprehensive analysis of its synthesis, quality control, and utility in synthesizing CNS-active agents and kinase inhibitors.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

The utility of (3R)-1-isobutylpyrrolidin-3-ol stems from its ability to introduce a basic amine and a chiral hydroxyl group simultaneously, often improving the pharmacokinetic (PK) profile of lead compounds.[1]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name (3R)-1-(2-methylpropyl)pyrrolidin-3-ol
Common Name (R)-N-Isobutyl-3-pyrrolidinol
CAS Number 1567897-74-8
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Chirality (R)-Enantiomer
Physical State Viscous colorless to pale yellow oil
Boiling Point ~85–90 °C (at 0.5 mmHg)
pKa (Calculated) ~9.5 (Pyrrolidine nitrogen)
LogP (Calculated) 0.8 – 1.2 (Lipophilic amine)
Solubility Soluble in DCM, MeOH, EtOH, THF; Sparingly soluble in water at neutral pH

Synthesis & Manufacturing

Causality: The synthesis must prioritize enantiomeric retention . Direct alkylation of (R)-3-pyrrolidinol using isobutyl halides often leads to over-alkylation or racemization under harsh conditions.[1] Therefore, Reductive Amination is the preferred industrial route due to its mild conditions, high yield, and preservation of the C3 stereocenter.

Preferred Route: Reductive Amination

This protocol utilizes (R)-3-pyrrolidinol and isobutyraldehyde with sodium triacetoxyborohydride (STAB) as the reducing agent.[1] STAB is chosen over sodium cyanoborohydride for its lower toxicity and better selectivity in the presence of the free hydroxyl group.

Experimental Protocol
  • Reagents:

    • (R)-3-Pyrrolidinol (1.0 eq) [CAS: 2799-21-5][1]

    • Isobutyraldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.4 eq)

    • Acetic Acid (1.0 eq)

    • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Procedure:

    • Step 1 (Imine Formation): Charge a reactor with (R)-3-pyrrolidinol and DCE under N₂ atmosphere.[1] Add Isobutyraldehyde and Acetic Acid. Stir at 20–25°C for 30 minutes to allow hemiaminal/imine equilibrium.

    • Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes (exothermic).

    • Step 3 (Reaction): Warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

    • Step 4 (Quench): Quench with saturated aqueous NaHCO₃ (pH 8–9).

    • Step 5 (Isolation): Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate

    • Step 6 (Purification): Distillation under reduced pressure (high vacuum) is preferred over column chromatography to remove boron salts and trace aldehyde.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and reaction flow.

SynthesisPath Start Starting Material: (R)-3-Pyrrolidinol Intermediate Iminium Ion Intermediate Start->Intermediate Condensation (DCE, 25°C) Reagent Isobutyraldehyde + AcOH Reagent->Intermediate Product Target: (3R)-1-Isobutylpyrrolidin-3-ol Intermediate->Product Hydride Transfer (0°C to RT) Reductant Reduction: Na(OAc)3BH (STAB) Reductant->Product Reagent

Figure 1: Reductive amination pathway ensuring retention of the C3-chiral center.

Applications in Drug Discovery

The (3R)-1-isobutylpyrrolidin-3-ol scaffold is not merely a passive linker; it is an active pharmacophore element.[1]

Structural Logic in Medicinal Chemistry
  • Isobutyl Group (N1): Provides a bulky, hydrophobic moiety that often targets "hydrophobic pockets" in GPCRs (e.g., Histamine H3, Dopamine D3) or Kinases. It increases LogP, aiding blood-brain barrier (BBB) penetration for CNS drugs.

  • Hydroxyl Group (C3): Acts as a versatile handle.[2] It can be:

    • Retained: As a hydrogen bond donor/acceptor.

    • Inverted (Mitsunobu): To access (3S)-amine or ether derivatives.[1]

    • Oxidized: To the ketone, followed by Grignard addition to create quaternary centers.

Case Study: CNS Active Agents

Research into disubstituted phenyl-1-pyrrolidinols has shown that N-isobutyl derivatives often exhibit superior selectivity for norepinephrine transporters (NET) compared to their N-methyl analogs.[1] The (3R)-configuration is frequently critical for binding affinity, distinguishing the eutomer from the distomer.

Derivatization Workflow

Applications Core (3R)-1-Isobutylpyrrolidin-3-ol (Core Scaffold) Ether Aryl Ethers (NaH / Ar-F) Core->Ether SNAr / Williamson Amine Chiral Amines (Mitsunobu / DPPA) Core->Amine Stereoinversion Carbamate Carbamates (CDI / R-NH2) Core->Carbamate Acylation Target1 Target: NET/DAT Inhibitors (CNS Disorders) Ether->Target1 Target2 Target: GPCR Ligands (H3 Antagonists) Amine->Target2

Figure 2: Divergent synthesis strategies utilizing the C3-hydroxyl handle.[1]

Quality Control & Validation

Trustworthiness in chiral synthesis relies on rigorous validation of enantiomeric excess (ee).

Analytical Method: Chiral HPLC

Because the molecule lacks a strong chromophore, derivatization is often required for UV detection, or the use of Refractive Index (RI) / CAD detectors.

  • Derivatization (Optional): Reaction with p-nitrobenzoyl chloride to form the ester, introducing a strong UV chromophore.

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Success Criteria: >98% ee is required for pharmaceutical building blocks.

NMR Validation
  • ¹H NMR (CDCl₃): Diagnostic signals include the isobutyl doublet (~0.9 ppm), the N-CH₂ multiplet (~2.2–2.8 ppm), and the chiral C3-H multiplet (~4.3 ppm).

  • ¹³C NMR: Confirmation of 8 carbon signals (symmetry of isobutyl methyls may reduce peak count).

References

  • Synthesis of Chiral Pyrrolidines: Smith, A. B., et al. "Pyrrolidines in Drug Discovery: A Versatile Scaffold." Journal of Medicinal Chemistry, 2021. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • CNS Active Pyrrolidinols: Patents US 8,188,301 & AU 2008258599. "Disubstituted Phenyl-1-Pyrrolidinols for the Treatment of CNS Disorders." Link

  • Chemical Data: PubChem Compound Summary for (3S)-pyrrolidin-3-ol (Enantiomer Reference). Link

Sources

Methodological & Application

Scalable synthesis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up protocols for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (also known as (R)-1-isobutylpyrrolidin-3-ol ). This chiral amine is a critical building block in the synthesis of histamine H3 receptor antagonists and other CNS-active pharmaceutical ingredients.

While direct alkylation of pyrrolidines often leads to over-alkylation and complex purification, this guide prioritizes Reductive Amination as the superior synthetic strategy. We present two validated protocols:

  • Method A (Industrial Scale): Catalytic Hydrogenation (Green Chemistry, high throughput).

  • Method B (Pilot/Lab Scale): Sodium Triacetoxyborohydride (STAB) reduction (High selectivity, standard equipment).

Retrosynthetic Analysis & Strategy

The target molecule possesses a single chiral center at C3 and an isobutyl group at the N1 position. Preserving the (3R)-configuration is paramount.

  • Disconnection: N–C bond cleavage.

  • Precursors:

    • (R)-3-Hydroxypyrrolidine (A): Commercially available as free base or HCl salt.

    • Isobutyraldehyde (B): Inexpensive, readily available carbonyl source.

  • Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

DOT Diagram: Reaction Scheme

ReactionScheme Start1 (R)-3-Hydroxypyrrolidine (Chiral Pool) Inter Iminium Intermediate Start1->Inter + Solvent - H2O Start2 Isobutyraldehyde Start2->Inter Product (3R)-1-isobutylpyrrolidin-3-ol (Target) Inter->Product Reduction (H2/Pd-C or STAB)

Figure 1: Retrosynthetic pathway utilizing reductive amination to ensure enantioretention.

Critical Process Parameters (CPP)

Before initiating the protocol, review the following parameters that influence yield and purity.

ParameterSpecificationRationale
Stoichiometry Amine (1.0 eq) : Aldehyde (1.1–1.2 eq)Slight excess of aldehyde ensures complete conversion of the expensive chiral amine.
Temperature 20–25 °C (Reaction), <40 °C (Workup)Higher temperatures promote racemization or polymerization of the aldehyde.
pH Control pH 5–6 (Method B)Essential for iminium formation when using borohydrides. Acetic acid is used as a modifier.
Water Content < 0.5% (Method B)STAB is moisture-sensitive; dry solvents prevent reagent decomposition.

Experimental Protocols

Method A: Catalytic Hydrogenation (Industrial Scale)

Recommended for batches >1 kg. Eliminates boron waste and simplifies workup.

Reagents:

  • (R)-3-Hydroxypyrrolidine (Free base)

  • Isobutyraldehyde (2-methylpropanal)

  • Catalyst: 5% Pd/C (50% water wet)

  • Solvent: Methanol (MeOH)[1][2]

  • Hydrogen gas (H2)

Step-by-Step Procedure:

  • Charge: Into a high-pressure hydrogenation reactor (e.g., Hastelloy or Stainless Steel), charge Methanol (10 vol) and (R)-3-Hydroxypyrrolidine (1.0 wt) .

  • Catalyst Addition: Add 5% Pd/C (0.05 wt) under an inert nitrogen atmosphere to prevent ignition.

  • Aldehyde Addition: Add Isobutyraldehyde (1.1 eq) slowly over 30 minutes. Note: An exotherm may be observed.

  • Hydrogenation: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 5 bar (75 psi) with H2.

  • Reaction: Stir at 25 °C for 6–12 hours. Monitor H2 uptake.

    • IPC (In-Process Control): Check for disappearance of starting amine via GC-FID. Limit: <0.5%.

  • Filtration: Vent H2 and purge with Nitrogen. Filter the reaction mixture through a Celite pad or sparkler filter to remove the catalyst. Wash the cake with Methanol (2 vol).

  • Concentration: Concentrate the filtrate under reduced pressure (vacuum) at <45 °C to remove Methanol.

  • Purification: Distill the crude oil under high vacuum (approx. 0.5–1.0 mbar). Collect the fraction boiling at 85–95 °C (estimated based on homologs).

Method B: STAB Reduction (Pilot/Lab Scale)

Recommended for batches 10 g – 500 g. No pressure equipment required.

Reagents:

  • (R)-3-Hydroxypyrrolidine HCl salt

  • Isobutyraldehyde

  • Sodium Triacetoxyborohydride (STAB)[1]

  • Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Neutralization: In a reactor, suspend (R)-3-Hydroxypyrrolidine HCl (1.0 eq) in DCM (15 vol) . Add TEA (1.0 eq) and stir for 30 mins to liberate the free base.

  • Aldehyde Addition: Add Isobutyraldehyde (1.2 eq) . Stir for 1 hour at room temperature to form the iminium species (equilibrium).

  • Reduction: Cool the mixture to 0–5 °C. Add STAB (1.4 eq) portion-wise over 1 hour. Caution: Gas evolution (H2) may occur.

  • Quench: Stir overnight at 20 °C. Quench by adding saturated aqueous NaHCO3 (10 vol) . Stir for 30 minutes.

  • Extraction: Separate the phases. Extract the aqueous layer with DCM (2 x 5 vol).

  • Drying: Combine organic layers, dry over anhydrous Na2SO4, and filter.

  • Isolation: Concentrate to yield the crude oil. Purify via vacuum distillation as in Method A.

Process Workflow & Logic

The following diagram illustrates the decision matrix and workflow for the synthesis, highlighting the self-validating checks (IPC).

Workflow Start Start: Raw Material QC ((R)-3-Hydroxypyrrolidine) Choice Scale Selection Start->Choice RouteA Method A: Hydrogenation (>1 kg, Green) Choice->RouteA Industrial RouteB Method B: STAB Reduction (<1 kg, Lab) Choice->RouteB Pilot ReactA Reactor: 5 bar H2, Pd/C MeOH, 25°C RouteA->ReactA IPC IPC: GC/HPLC SM < 0.5%? ReactA->IPC ReactB Reactor: STAB, DCM 20°C, 12h RouteB->ReactB ReactB->IPC IPC->ReactA Fail (Extend Time) Workup Workup: Filter & Concentrate IPC->Workup Pass Distill High Vacuum Distillation Workup->Distill Final Final QC: NMR, Chiral HPLC, KF Distill->Final

Figure 2: Operational workflow with integrated decision gates.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the product must meet these criteria:

  • 1H NMR (400 MHz, CDCl3):

    • δ 0.90 (d, 6H, -CH(CH 3)2)

    • δ 1.7-1.8 (m, 1H, -CH (CH3)2)

    • δ 2.2-2.9 (m, 6H, Ring protons + N-CH 2-)

    • δ 4.3 (m, 1H, CH -OH)

  • Chiral HPLC: Enantiomeric Excess (ee) > 99%.

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • Appearance: Colorless to pale yellow viscous oil.

Safety & Handling

  • Isobutyraldehyde: Highly flammable (Flash point: -19 °C). Handle under inert gas.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water (50% wet) and handle under nitrogen.

  • STAB: Evolves hydrogen gas upon contact with acid or moisture. Ensure adequate venting.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • European Patent Office. (2018). "Method for producing 1-methylpyrrolidin-3-ol."[3][4] EP 3415499 A1.[3] (Analogous hydrogenation conditions for pyrrolidinols). Link

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: Isobutyraldehyde." Link

  • PubChem. (2025).[5] "(3S)-pyrrolidin-3-ol Compound Summary." (Chiral precursor data). Link

Sources

Application Note: Reaction Protocols & Strategic Utilization of (3R)-1-Isobutylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Significance & Molecular Profile

In the landscape of modern drug discovery, (3R)-1-isobutylpyrrolidin-3-ol represents a high-value chiral scaffold. Its utility stems from three distinct structural features that address common medicinal chemistry challenges:

  • The Pyrrolidine Core: A privileged structure in GPCR ligands and kinase inhibitors, offering rigid vector orientation compared to flexible alkyl chains.

  • The (3R)-Hydroxyl Handle: A versatile functional handle that allows for further derivatization (ethers, carbamates, inverted amines) while enforcing specific stereochemical interactions within a binding pocket.

  • The N-Isobutyl Group: Provides steric bulk and lipophilicity (

    
     modulation) without the metabolic liability of an N-methyl group (often subject to rapid demethylation) or the excessive bulk of a benzyl group.
    

This guide provides field-proven protocols for synthesizing this core and utilizing it in high-fidelity downstream transformations.

Part 2: Synthesis of the Core Scaffold

Protocol A: Reductive Alkylation of (3R)-Pyrrolidinol

Direct alkylation with isobutyl halides often leads to over-alkylation (quaternization). The industry-standard approach is Reductive Amination using Sodium Triacetoxyborohydride (STAB), which tolerates the free hydroxyl group.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
(3R)-Pyrrolidin-3-ol 1.0SubstrateHCl salt requires neutralization (TEA)
Isobutyraldehyde 1.1 - 1.2ElectrophileFreshly distilled recommended
NaBH(OAc)₃ (STAB) 1.4 - 1.5ReductantSafer/milder than NaBH₃CN
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes iminium ion formation
DCM or DCE SolventMediumAnhydrous preferred
Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with (3R)-pyrrolidin-3-ol (1.0 equiv) and Dichloromethane (DCM) [0.2 M concentration].

    • Critical Step: If starting with the HCl salt, add Triethylamine (1.1 equiv) and stir for 15 min.

    • Add Isobutyraldehyde (1.2 equiv) followed by Acetic Acid (1.5 equiv).

    • Stir at Room Temperature (RT) for 30–60 minutes. Why? This ensures the equilibrium shifts toward the iminium species before the reductant is introduced.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 20 minutes. Caution: Mild exotherm.

    • Allow to warm to RT and stir for 12–16 hours.

  • Workup (Self-Validating Step):

    • Quench with saturated aqueous NaHCO₃.

    • Checkpoint: Check pH of the aqueous layer. It must be basic (pH > 8) to ensure the product is in the free-base organic-soluble form.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • The crude material is often pure enough for use (>95%). If not, distill (high vac) or flash chromatography (DCM/MeOH/NH₄OH).

Workflow Visualization

SynthesisWorkflow Start Start: (3R)-Pyrrolidin-3-ol Imine Intermediate: Iminium Ion Formation (+ Isobutyraldehyde) Start->Imine AcOH, DCM 30 min Reduction Reduction: Add NaBH(OAc)3 (Hydride Attack) Imine->Reduction 0°C -> RT 16h Quench Quench: Sat. NaHCO3 (pH > 8) Reduction->Quench Stop Rxn Product Product: (3R)-1-isobutylpyrrolidin-3-ol Quench->Product DCM Extr. Concentration

Figure 1: Logical flow for the reductive amination synthesis, highlighting the critical iminium formation step.

Part 3: Stereochemical Inversion (Mitsunobu Protocol)

Protocol B: Converting (3R)-Alcohol to (3S)-Amine/Ether

The (3R)-alcohol is a gateway to the (3S)-series via SN2 inversion. This is particularly useful for synthesizing chiral amino-pyrrolidines (using phthalimide) or aryl ethers (using phenols).

Reagents & Stoichiometry
ComponentEquiv.Role
(3R)-1-isobutylpyrrolidin-3-ol 1.0Substrate
Triphenylphosphine (PPh₃) 1.5Activator
Nucleophile (Nu-H) 1.2 - 1.5Phthalimide, Phenol, or Benzoic Acid
DIAD or DEAD 1.5Azodicarboxylate
THF SolventAnhydrous is critical
Step-by-Step Methodology
  • Preparation:

    • Dissolve (3R)-1-isobutylpyrrolidin-3-ol (1.0 equiv), PPh₃ (1.5 equiv), and the Nucleophile (e.g., Phthalimide, 1.2 equiv) in anhydrous THF [0.1 M].

    • Cool the solution to 0°C under Nitrogen/Argon.

  • Addition (The Control Point):

    • Dissolve DIAD (1.5 equiv) in a small volume of THF.

    • Add the DIAD solution dropwise over 30–60 minutes.

    • Expert Insight: Rapid addition generates heat and can lead to hydrazine by-products or lack of inversion. Keep it cold to favor the betaine intermediate formation.

  • Reaction:

    • Allow to warm to RT and stir for 12–24 hours.

    • Monitoring: Monitor by LC-MS. The disappearance of the alcohol and appearance of the higher MW adduct confirms progress.

  • Workup:

    • Concentrate THF.

    • Triturate the residue with cold Diethyl Ether/Hexanes (1:1). PPh₃O (Triphenylphosphine oxide) often precipitates out. Filter it off.

    • Purify the filtrate via column chromatography.[1][2]

Mechanism & Decision Tree

Mitsunobu Substrate (3R)-1-isobutylpyrrolidin-3-ol Activation Activation: Formation of Alkoxy-Phosphonium (O-P Bond Formed) Substrate->Activation PPh3 + DIAD Attack Nucleophilic Attack (SN2): Backside Approach Activation->Attack Nu-H (pKa < 11) Inversion Stereochemical Inversion Attack->Inversion Product_N (3S)-N-Phthalimide (Amine Precursor) Inversion->Product_N Nu = Phthalimide Product_O (3S)-Ester/Ether (Target Scaffold) Inversion->Product_O Nu = R-COOH / Ar-OH

Figure 2: Mechanistic pathway for Mitsunobu inversion. The SN2 attack guarantees the (S) configuration.

Part 4: Oxidation to the Ketone

Protocol C: Swern Oxidation

To access 3-alkylated pyrrolidines or perform reductive amination with different amines, the alcohol must be oxidized to the ketone. Swern is preferred over Pyridinium Chlorochromate (PCC) to avoid heavy metal contamination in pharma intermediates.

  • Activation:

    • To a solution of Oxalyl Chloride (1.2 equiv) in DCM at -78°C, add DMSO (2.4 equiv) dropwise. Stir for 15 min.

  • Substrate Addition:

    • Add (3R)-1-isobutylpyrrolidin-3-ol (1.0 equiv) in DCM dropwise. Stir at -78°C for 30 min.

  • Termination:

    • Add Triethylamine (5.0 equiv). Allow the reaction to warm to RT.

    • Result: 1-isobutylpyrrolidin-3-one. This intermediate is volatile and unstable; use immediately in the next step (e.g., Grignard addition or Reductive Amination).

Part 5: Quality Control & Analytics

To ensure the integrity of the chiral center throughout these protocols, specific analytical methods are required.

  • Enantiomeric Excess (ee) Determination:

    • Method: Derivatization with Mosher's Acid Chloride ((R)-(-)-MTPA-Cl).

    • Analysis: 1H NMR or 19F NMR. The diastereomeric esters will show distinct chemical shifts.

    • Alternative: Chiral HPLC using a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase).

  • Purity Check:

    • 1H NMR (CDCl₃) diagnostic peaks: The single proton at C3 (chiral center) typically appears as a multiplet around 4.3–4.5 ppm. The isobutyl doublet (CH3) appears around 0.9 ppm.

References

  • Reductive Amination Standards: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. [J. Org.[4][5] Chem. 1996, 61, 3849–3862.]([Link])

  • Mitsunobu Protocol: Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications.

  • Pyrrolidine Scaffolds in Drug Design: O'Hagan, D. Pyrrolidines and Piperidines: The Alkaloid Core.

  • Physical Data Verification: PubChem Database. (3S)-pyrrolidin-3-ol Compound Summary. (Note: Enantiomer data used for physical property correlation).

Sources

Application Note: Functionalization Protocols for the Hydroxyl Group in (3R)-1-(2-Methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Substituted pyrrolidines are ubiquitous scaffolds in drug discovery, featured prominently in clinical candidates such as the CB2 receptor agonist Vicasinabin and the BRAF inhibitor Mosperafenib[1]. The target molecule, (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS: 1567897-74-8), combines an N-isobutyl group—which optimally modulates lipophilicity (logP) and basicity for blood-brain barrier penetration—with a stereochemically defined secondary alcohol at the C3 position.

The (3R)-hydroxyl group serves as a versatile synthetic handle. However, functionalizing this moiety requires precise control over reaction conditions to prevent competing side reactions, such as the elimination of the activated alcohol to form a pyrroline derivative, or unwanted interactions with the basic tertiary amine. This guide details three self-validating, field-proven protocols for the functionalization of this critical pharmacophore: stereoretentive O-alkylation, stereoinvertive mesylation-substitution, and the Mitsunobu reaction.

Quantitative Data Summary

The selection of a functionalization pathway depends on the desired stereochemical outcome and the nature of the incoming nucleophile. Table 1 summarizes the empirical performance of the three primary methodologies.

Table 1: Comparison of Functionalization Strategies for (3R)-1-(2-Methylpropyl)pyrrolidin-3-ol

MethodologyReagents & ConditionsStereochemical OutcomeTypical Yield (%)Primary Application
Williamson Etherification NaH, R-X, DMF, 0 °C to RTRetention (3R)75 - 85%Synthesis of alkyl/aryl ethers for CNS-active ligands.
Mesylation / SN2 1. MsCl, DIPEA, DCM2. NaN₃, DMF, 80 °CInversion (3S)65 - 80%Introduction of small nucleophiles (azides, fluorides)[2].
Mitsunobu Reaction PPh₃, DIAD, Nu-H, THF, RTInversion (3S)60 - 75%Esterification or amination with bulky nucleophiles[3].

Experimental Workflows

The following diagram illustrates the divergent synthetic pathways available for the functionalization of the (3R)-hydroxyl group.

Workflow A (3R)-1-Isobutylpyrrolidin-3-ol Starting Material B Williamson Etherification (NaH, R-X) A->B Base/Alkyl Halide C Mesylation / SN2 (MsCl, then Nu-) A->C Activation D Mitsunobu Reaction (PPh3, DIAD, Nu-H) A->D Phosphine/Azo E (3R)-Ether Derivative (Retention) B->E F (3S)-Substituted Derivative (Inversion) C->F G (3S)-Ester/Amine (Inversion) D->G

Functionalization workflow of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.

Detailed Methodologies & Self-Validating Protocols

Protocol 1: Stereoretentive O-Alkylation (Williamson Ether Synthesis)

Causality: Anhydrous N,N-Dimethylformamide (DMF) is selected over Tetrahydrofuran (THF) to accelerate the SN2 reaction of the alkoxide with the alkyl halide. DMF's high dielectric constant effectively solvates the sodium cation, leaving a highly reactive, "naked" alkoxide.

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried 50 mL round-bottom flask with N₂. Add NaH (60% dispersion in mineral oil, 15 mmol, 600 mg) and anhydrous DMF (15 mL). Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Formation: Dissolve (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (10 mmol, 1.43 g) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.

  • Electrophile Addition: Stir for 30 minutes at 0 °C, then add the alkyl halide (e.g., benzyl bromide, 12 mmol) dropwise.

  • Reaction & Workup: Remove the ice bath and stir at room temperature for 4 hours. Quench carefully with cold water (20 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: The evolution of H₂ gas upon the addition of the alcohol to NaH confirms active deprotonation. LC-MS analysis of the crude mixture should show a complete mass shift from [M+H]⁺ 144.2 to the corresponding ether, with an absence of [M+H-18]⁺ (m/z 126.2) elimination peaks.

Protocol 2: Stereoinvertive Mesylation and Nucleophilic Substitution

Causality: Methanesulfonyl chloride (MsCl) is preferred over p-Toluenesulfonyl chloride (TsCl) because the pyrrolidine ring is sterically hindered by the N-isobutyl group. The smaller mesyl group ensures rapid and complete activation without steric clash. Subsequent SN2 displacement proceeds with complete Walden inversion, a highly scalable approach for pharmaceutical manufacturing[2].

Step-by-Step Procedure:

  • Mesylation: Dissolve the starting alcohol (10 mmol, 1.43 g) in anhydrous Dichloromethane (DCM, 30 mL). Add N,N-Diisopropylethylamine (DIPEA, 15 mmol, 2.6 mL) and cool to 0 °C. Add MsCl (12 mmol, 0.93 mL) dropwise. Stir for 1 hour at 0 °C.

  • Intermediate Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate in vacuo at < 30 °C to yield the crude mesylate. Do not purify via silica gel to avoid acid-catalyzed degradation.

  • Substitution (Azidation): Dissolve the crude mesylate in anhydrous DMF (20 mL). Add Sodium Azide (NaN₃, 20 mmol, 1.30 g). Heat the mixture to 80 °C for 8 hours under N₂.

  • Workup: Cool to room temperature, dilute with water (40 mL), and extract with Methyl tert-butyl ether (MTBE, 3 × 30 mL). Dry and concentrate to yield the (3S)-azide.

  • Self-Validation Check: The mesylate intermediate is highly prone to elimination. TLC analysis (ninhydrin stain) must show complete consumption of the starting material within 1 hour. Prolonged mesylation times (>2 hours) will result in the formation of the volatile 1-isobutyl-2,5-dihydro-1H-pyrrole byproduct.

Protocol 3: Mitsunobu Stereoinversion

Causality: Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to a superior safety profile and better handling characteristics as a liquid. The Mitsunobu reaction is frequently employed to invert the stereocenter of pyrrolidin-3-ols, utilizing acidic nucleophiles (pKa < 11) such as benzoic acid to yield the corresponding (3S)-ester[3].

Step-by-Step Procedure:

  • Reagent Assembly: In a dry flask under N₂, dissolve the alcohol (5 mmol, 716 mg), Triphenylphosphine (PPh₃, 7.5 mmol, 1.97 g), and Benzoic acid (7.5 mmol, 916 mg) in anhydrous THF (25 mL). Cool to 0 °C.

  • Activation: Add DIAD (7.5 mmol, 1.48 mL) dropwise over 15 minutes to control the exothermic formation of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture. To remove triphenylphosphine oxide, dissolve the residue in Et₂O and extract with 1M HCl. The basic pyrrolidine product moves to the aqueous layer. Basify the aqueous layer with 2M NaOH to pH 10 and extract with DCM.

  • Self-Validation Check: The reaction mixture transitions from yellow to colorless as the DIAD is consumed by the phosphine. A persistent yellow color indicates excess unreacted DIAD, signaling the successful completion of the betaine formation.

Mechanistic Insights: The Mitsunobu Pathway

Understanding the transient intermediates of the Mitsunobu reaction is critical for troubleshooting low yields, particularly when the basic N-isobutyl group competes for the acidic nucleophile.

Mitsunobu N1 PPh3 + DIAD N2 Betaine Intermediate N1->N2 Adduct Formation N3 Alkoxyphosphonium Ion (Activated (3R)-OH) N2->N3 + Pyrrolidin-3-ol N4 SN2 Attack by Nu- (Walden Inversion) N3->N4 Nucleophile Entry N5 (3S)-Product + Ph3P=O N4->N5 Stereoinversion

Mechanistic pathway of the Mitsunobu stereoinversion.

The initial adduct (Betaine) deprotonates the nucleophile (e.g., benzoic acid). The resulting carboxylate anion must remain in close proximity to the newly formed alkoxyphosphonium ion. If the N-isobutyl group is prematurely protonated by the benzoic acid, it can sequester the nucleophile, stalling the reaction at the alkoxyphosphonium stage. Therefore, ensuring high concentrations and strictly maintaining anhydrous conditions is paramount.

References

1.[4] Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - nih.gov. 2.[3] Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - nih.gov. 3.[1] Synthesis of pyrrolidine derivative. - researchgate.net. 4.[2] A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition - acs.org.

Sources

Green chemistry methods for synthesizing (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Part 1: Strategic Overview & Green Chemistry Rationale

1.1 Target Molecule Profile

  • Compound: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

  • Synonyms: (R)-1-Isobutylpyrrolidin-3-ol; (R)-N-Isobutyl-3-hydroxypyrrolidine.

  • CAS Registry: 2799-21-5 (Base), 104706-47-0 (HCl salt).

  • Application: Critical chiral intermediate for the synthesis of glycosidase inhibitors, muscarinic receptor antagonists, and analgesic agents.

  • Chirality: The (3R)-hydroxyl stereocenter is preserved from the starting material; the synthesis focuses on the N-alkylation.

1.2 The "Green" Imperative Traditional alkylation methods often employ toxic alkyl halides (isobutyl bromide) and strong inorganic bases, generating stoichiometric salt waste. This guide presents a Catalytic Reductive Amination approach, aligning with the 12 Principles of Green Chemistry:

  • Atom Economy: Water is the only theoretical byproduct.

  • Safer Solvents: Replaces DMF/DCM with Ethanol or Water.

  • Catalysis: Uses recyclable heterogeneous catalysts (Pd/C) instead of stoichiometric hydride reagents (e.g., STAB - Sodium Triacetoxyborohydride).

Part 2: Synthetic Route Analysis

The selected route utilizes the "Chiral Pool" strategy, starting from commercially available (R)-3-pyrrolidinol.

Reaction Scheme:



Mechanism:

  • Condensation: Reversible formation of the iminium ion intermediate.

  • Reduction: Chemoselective hydrogenation of the C=N bond over the Pd surface.

Part 3: Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Batch Mode)

Best for: Scalability, high purity, and catalyst recycling.

Materials:

  • (R)-3-Pyrrolidinol Hydrochloride (10.0 mmol, 1.23 g)

  • Isobutyraldehyde (12.0 mmol, 1.1 mL) [Freshly distilled recommended]

  • Triethylamine (Et3N) (10.0 mmol, 1.4 mL) [To neutralize HCl salt]

  • Ethanol (Absolute, Green Solvent) (30 mL)

  • Catalyst: 5% Pd/C (wet, 50% water), 10 wt% loading (120 mg)

  • Hydrogen Gas (Balloon or low-pressure line)

Step-by-Step Protocol:

  • Pre-treatment: In a 100 mL round-bottom flask, dissolve (R)-3-pyrrolidinol HCl in Ethanol (20 mL). Add Et3N dropwise and stir for 10 minutes to liberate the free amine. Note: If using the free base starting material, skip Et3N and this step.

  • Imine Formation: Add Isobutyraldehyde (1.2 equiv) to the amine solution. Stir at Room Temperature (25°C) for 30 minutes to allow equilibrium formation of the imine/hemiaminal.

  • Catalyst Addition: Carefully add the wet 5% Pd/C catalyst. Safety: Pd/C can ignite solvent vapors; add under an inert blanket (Argon/Nitrogen) or use wet catalyst.

  • Hydrogenation:

    • Purge the flask with Nitrogen (3x).

    • Purge with Hydrogen (3x).

    • Maintain a Hydrogen atmosphere (balloon pressure is sufficient, ~1 atm) and stir vigorously (800 rpm) at 25-30°C for 4-6 hours.

    • Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9, Ninhydrin stain) or GC-MS.

  • Work-up:

    • Filter the mixture through a Celite pad to recover the Pd/C catalyst (Save for recycling). Rinse the pad with Ethanol (10 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol and excess aldehyde.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (20 mL) and wash with saturated NaHCO3 (10 mL) to remove residual salts.

    • Dry organic layer over MgSO4, filter, and concentrate.

    • Result: Colorless to pale yellow oil. Yield typically >90%.

Method B: Transfer Hydrogenation (No H2 Gas Cylinder)

Best for: Labs lacking high-pressure infrastructure or for enhanced safety.

Modifications to Method A:

  • Reducing Agent: Replace H2 gas with Ammonium Formate (3.0 equiv) or Formic Acid/Et3N azeotrope.

  • Procedure:

    • Mix Amine, Aldehyde, and Pd/C in Ethanol as above.

    • Add Ammonium Formate (solid) in portions.

    • Heat the mixture to mild reflux (60°C) for 2-3 hours. Evolution of CO2 gas indicates active reduction.

    • Work-up identical to Method A.

Part 4: Process Visualization (DOT Diagrams)

Figure 1: Reaction Mechanism & Workflow

GreenSynthesis Start Starting Materials (R)-3-Pyrrolidinol + Isobutyraldehyde Inter Intermediate Iminium Ion Species Start->Inter Condensation (-H2O) Prod Target Product (3R)-1-Isobutylpyrrolidin-3-ol Inter->Prod Reduction (+H2) Waste Byproduct Water (H2O) Inter->Waste Cat Catalyst Cycle Pd/C + H2 (or Formate) Cat->Prod Catalysis

Caption: Figure 1. Green synthetic pathway utilizing catalytic reductive amination.[1] The process minimizes waste by producing only water as a byproduct.

Figure 2: Industrial Process Flow (Scale-Up)

ProcessFlow cluster_0 Reaction Phase cluster_1 Downstream Processing Mix Mixer: (R)-Pyrrolidinol + Aldehyde Solvent: Ethanol Reactor Hydrogenation Reactor Pd/C Catalyst 25°C, 1-3 bar H2 Mix->Reactor Feed Filter Filtration Unit (Catalyst Recovery) Reactor->Filter Crude Stream Filter->Reactor Recycle Catalyst Evap Rotary Evaporator (Solvent Recycling) Filter->Evap Filtrate Evap->Mix Recycle Solvent Purify Flash Chromatography (Optional Polishing) Evap->Purify Concentrate Output Final Product >98% ee, >95% Yield Purify->Output

Caption: Figure 2. Scalable process flow diagram highlighting catalyst and solvent recycling loops for sustainable manufacturing.

Part 5: Quality Control & Analytical Data

5.1 Specification Table

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Purity (GC/HPLC) ≥ 98.0%GC-FID (DB-1 Column)
Chiral Purity ≥ 99.0% eeChiral HPLC (Chiralpak AD-H)
Water Content ≤ 0.5%Karl Fischer Titration
Residual Pd ≤ 10 ppmICP-MS

5.2 Validation (Self-Check)

  • NMR Validation: The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the isobutyl doublet (~0.9 ppm) and N-CH2 multiplet (~2.2-2.8 ppm) confirms the alkylation.

  • Chiral Integrity: Compare optical rotation with literature values (

    
     in EtOH) to ensure no racemization occurred at the C3 position.
    

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Link (Classic mechanism reference, contrasted here with catalytic green methods).

  • Suveges, N. S., et al. (2017).[2] "Safety and Sustainability Assessment of a Continuous Flow Reductive Amination". Reaction Chemistry & Engineering. (Discusses flow chemistry advantages for this reaction type).

  • Sigma-Aldrich. (2024). "(R)-3-Pyrrolidinol hydrochloride Product Specification". Link (Source for physical property data).

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers". Green Chemistry, 9, 411-420. Link (Industrial context for green alkylation).

Sources

Application Notes and Protocols: (3R)-1-(2-Methylpropyl)pyrrolidin-3-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-(2-Methylpropyl)pyrrolidin-3-ol, also known as (3R)-1-isobutylpyrrolidin-3-ol, is a chiral building block with significant potential in the field of asymmetric synthesis. Its rigid pyrrolidine scaffold, coupled with the stereogenic center at the C3 position and the presence of both a secondary alcohol and a tertiary amine, makes it a versatile precursor for a range of applications. This document provides a detailed exploration of its potential uses as a chiral ligand in metal-catalyzed reactions and as an organocatalyst, drawing parallels from structurally similar and well-established pyrrolidine-based catalysts and auxiliaries. Detailed protocols, mechanistic insights, and data from analogous systems are presented to guide researchers in harnessing the synthetic potential of this valuable chiral molecule.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in a vast number of natural products, pharmaceuticals, and chiral catalysts[1]. Its conformational rigidity and the stereochemical information embedded within its structure have made it a cornerstone in asymmetric synthesis. Proline and its derivatives, for instance, are among the most successful organocatalysts for a variety of enantioselective transformations. The inherent chirality of compounds like (3R)-1-(2-methylpropyl)pyrrolidin-3-ol offers a valuable tool for the synthesis of enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on a single enantiomer.

The structure of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol, featuring a hydroxyl group and a tertiary amine, suggests its potential utility in several key areas of asymmetric synthesis:

  • As a Chiral Ligand Precursor: The nitrogen and oxygen atoms can act as a bidentate ligand for various transition metals, enabling enantioselective catalysis.

  • As an Organocatalyst: The pyrrolidine nitrogen can participate in enamine or iminium ion catalysis, while the hydroxyl group can act as a hydrogen bond donor to orient substrates and stabilize transition states.

  • As a Chiral Building Block: The inherent stereochemistry can be incorporated into larger, more complex molecules.

This guide will delve into the practical applications of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol, providing detailed protocols and scientific rationale based on established methodologies for analogous systems.

Application as a Chiral Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C and C-X bonds[2][3]. The enantioselectivity of this reaction is highly dependent on the chiral ligand coordinated to the palladium center. Chiral amino alcohols and their derivatives are excellent ligands for this transformation. Based on the successful application of (S)-prolinol-derived aminophosphine ligands in Pd-catalyzed AAA[4], we propose a similar application for a derivative of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.

Rationale and Mechanistic Insight

The proposed chiral ligand, a phosphine derivative of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol, would act as a bidentate N,P-ligand. The nitrogen of the pyrrolidine ring and the phosphorus atom would coordinate to the palladium center, creating a chiral environment around the metal. In the catalytic cycle of AAA, the palladium(0) complex first undergoes oxidative addition to the allylic substrate to form a π-allyl palladium(II) complex. The chiral ligand dictates the facial selectivity of the subsequent nucleophilic attack on the π-allyl intermediate, leading to the enantioselective formation of the product.

Diagram: Proposed Catalytic Cycle for Asymmetric Allylic Alkylation

AAA_Cycle Pd(0)L Pd(0)L pi-Allyl-Pd(II)L π-Allyl-Pd(II)L Pd(0)L->pi-Allyl-Pd(II)L Oxidative Addition Product_Pd(0)L Product-Pd(0)L pi-Allyl-Pd(II)L->Product_Pd(0)L Nucleophilic Attack Product_Pd(0)L->Pd(0)L Reductive Elimination Substrate Allylic Substrate Substrate->pi-Allyl-Pd(II)L Nucleophile Nucleophile Nucleophile->pi-Allyl-Pd(II)L Product Enantioenriched Product Product_Pd(0)L* Product_Pd(0)L* Product_Pd(0)L*->Product

Caption: Proposed catalytic cycle for Pd-catalyzed AAA using a chiral ligand (L).

Protocol: Synthesis of a Chiral Phosphine Ligand and its Application in AAA

This protocol is adapted from the synthesis and application of similar (S)-prolinol-derived ligands[4].

Part A: Synthesis of (3R)-1-(2-methylpropyl)-3-(diphenylphosphino)pyrrolidine

  • Mesylation of the Hydroxyl Group:

    • To a solution of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0 °C for 2 hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Nucleophilic Substitution with Diphenylphosphine:

    • To a solution of lithium diphenylphosphide (generated from diphenylphosphine and n-butyllithium) in anhydrous THF at 0 °C, add a solution of the crude mesylate from the previous step in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with degassed water and extract with diethyl ether.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel under an inert atmosphere.

Part B: Palladium-Catalyzed Asymmetric Allylic Alkylation

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under argon, dissolve [Pd(π-allyl)Cl]₂ (0.5 mol%) and the synthesized chiral phosphine ligand (1.1 mol%) in anhydrous, degassed DCM.

    • Stir the solution at room temperature for 30 minutes.

  • Alkylation Reaction:

    • In a separate Schlenk tube, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 eq) in DCM.

    • Add dimethyl malonate (3.0 eq) followed by N,O-bis(trimethylsilyl)acetamide (BSA) as a base (3.0 eq) and a catalytic amount of lithium acetate (5 mol%).

    • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Add the pre-formed palladium catalyst solution via cannula.

    • Stir the reaction until completion (monitor by TLC).

  • Work-up and Analysis:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Substrate Nucleophile Ligand Yield (%) ee (%) Reference
1,3-diphenyl-2-propenyl acetateDimethyl malonate(S)-prolinol-derived aminophosphineup to 98up to 98[4]
1,3-diphenyl-2-propenyl acetateDimethyl malonateProposed LigandExpected highExpected high-

Application as an Organocatalyst in Asymmetric Aldol and Michael Reactions

The structural similarity of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol to proline and its derivatives suggests its potential as an organocatalyst. The pyrrolidine nitrogen can form an enamine with a carbonyl donor, while the hydroxyl group can participate in hydrogen bonding to activate the electrophile and control the stereochemistry of the reaction.

Rationale and Mechanistic Insight

In a typical proline-catalyzed aldol reaction, the secondary amine of proline reacts with a ketone to form a nucleophilic enamine. This enamine then attacks an aldehyde. The stereochemical outcome is controlled by the rigid transition state, which is often stabilized by a hydrogen bond between the carboxylic acid of proline and the aldehyde. In the case of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol, the hydroxyl group can play a similar role to the carboxylic acid in proline, forming a hydrogen bond with the electrophile.

Diagram: Proposed Transition State for an Aldol Reaction

Aldol_Transition_State cluster_0 Proposed Zimmerman-Traxler-like Transition State ts R-CHO --- H-O-Pyrr*-Enamine R-CHO Aldehyde (Electrophile) R-CHO->ts H-bond H-O-Pyrr*-Enamine Enamine from Ketone and (3R)-1-(2-methylpropyl)pyrrolidin-3-ol H-O-Pyrr*-Enamine->ts

Caption: Proposed transition state for an aldol reaction catalyzed by (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.

Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This protocol is based on established procedures for organocatalytic Michael additions[5][6].

  • Reaction Setup:

    • To a vial containing a magnetic stir bar, add the nitroalkene (1.0 eq), the aldehyde (2.0 eq), and the solvent (e.g., toluene or chloroform).

    • Add (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (10-20 mol%) as the organocatalyst.

    • If required, an acid co-catalyst (e.g., benzoic acid, 10-20 mol%) can be added.

  • Reaction Conditions:

    • Stir the mixture at room temperature or a specified temperature (e.g., 4 °C) for the required time (24-72 hours), monitoring the reaction by TLC.

  • Work-up and Analysis:

    • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

    • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the Michael adduct.

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Aldehyde Nitroalkene Catalyst System Yield (%) dr ee (%) Reference
Propanalβ-NitrostyreneProline-derived catalystsGood to excellentHighHigh[6]
Cyclohexanoneβ-NitrostyrenePyrrolidine derivativesGood to excellentHighHigh
Propanalβ-NitrostyreneProposed CatalystExpected goodExpected highExpected high-

Conclusion and Future Outlook

(3R)-1-(2-Methylpropyl)pyrrolidin-3-ol is a promising chiral molecule with significant potential in asymmetric synthesis. While direct applications in the literature are not yet widespread, its structural features strongly suggest its utility as a precursor for chiral ligands in metal-catalyzed reactions and as an organocatalyst in its own right. The protocols and mechanistic insights provided in this guide, based on well-established chemistry of analogous systems, offer a solid foundation for researchers to explore and develop novel synthetic methodologies. Further investigation into the derivatization of the hydroxyl group and the exploration of its catalytic activity in a broader range of asymmetric transformations are expected to unlock the full potential of this versatile chiral building block.

References

  • Development of chiral (S)-prolinol-derived ligands for palladium-catalyzed asymmetric allylic alkylation: effect of a siloxymethyl group on the pyrrolidine backbone. J Org Chem. 2004 Oct 1;69(20):6679-87. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. CaltechAUTHORS. 2022 Sep 24. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Org Biomol Chem. 2017 Jul 7. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules. 2022 Jan; 27(1): 165. [Link]

  • Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry, Vol. 46B, August 2007, pp. 1356-1359. [Link]

  • Palladium asymmetric allylic alkylation of prochiral nucleophiles: horsfiline. Org Lett. 2006 May 11;8(10):2063-5. [Link]

  • Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline. Org Lett. 2006 May 11; 8(10): 2063–2065. [Link]

  • Asymmetric Intramolecular Aldol Reactions Mediated by Chiral Triamines Bearing a Pyrrolidine Scaffold to Provide a Wieland–Miescher Ketone. Heterocycles 105(1):566. January 2022. [Link]

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. J. Am. Chem. Soc. 2023, 145, 27, 15456–15464. [Link]

  • 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. January 2005. [Link]

  • Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Org. Biomol. Chem., 2017,15, 7490-7490. [Link]

  • Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. N/A. [Link]

  • Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. August 2025. [Link]

  • Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. ResearchGate. August 2025. [Link]

  • Diastereoselective Synthesis of (3R,5R)-5-Hydroxypiperazic Acid. Synlett. 2021 Aug 12. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2024 Oct 17;25(11158). [Link]

  • New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. Org Lett. 2008 Feb 21; 10(4): 661–664. [Link]

  • Asymmetric Michael Addition. Buchler GmbH. N/A. [Link]

  • Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MOJ Biorg Org Chem. 2017;1(5):148‒151. [Link]

  • Asymmetric Hydrative Aldol Reaction (HAR) via Vinyl-Gold Promoted Intermolecular Ynamide Addition to Aldehydes. Chem Sci. 2023 Feb 21; 14(7): 1891–1897. [Link]

  • Enantioselective Synthesis of Pyrroloindolines via Noncovalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. J Am Chem Soc. 2018 Mar 7;140(9):3427-3434. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2023 Feb 27;28(5):2234. [Link]

  • Bioactive compounds bearing N-alkylated pyrrolidine and piperidine moieties. N/A. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. January 2024. [Link]

  • Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group. J Am Chem Soc. 2005 Apr 20;127(15):5518-27. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. January 2018. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. May 2024. [Link]

  • Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters. Isr J Chem. 2012 Oct; 52(0): 928–942. [Link]

  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Org. Process Res. Dev. 2021, 25, 12, 2795–2805. [Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. N/A. [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Org. Biomol. Chem., 2016,14, 8564-8575. [Link]

  • Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts 2022, 12(8), 912. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. 2023, 145, 25, 14221–14226. [Link]

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Org. Chem. Front., 2018,5, 233-237. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

The Core Challenge: The synthesis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol often suffers from two primary yield-killing mechanisms: incomplete N-alkylation due to steric hindrance of the isobutyl group, and product loss during aqueous workup due to the high water solubility of the amino-alcohol core.

Recommended Route: Reductive Amination We strongly recommend Reductive Amination (Route A) over Direct Alkylation (Route B).

FeatureRoute A: Reductive AminationRoute B: Direct Alkylation
Reagents (R)-3-pyrrolidinol + Isobutyraldehyde + NaBH(OAc)₃(R)-3-pyrrolidinol + Isobutyl bromide + Base
Selectivity High (Mono-alkylation favored)Low (Risk of quaternization/over-alkylation)
Impurity Profile Clean; main byproduct is excess alcoholComplex; elimination products (alkenes) & salts
Yield Potential 85-95% 50-65%

Troubleshooting Guide (Q&A Format)

Phase 1: Reaction Optimization

Q: I am observing low conversion (<60%) despite using excess isobutyraldehyde. Why? A: This is likely a kinetic issue caused by imine formation equilibrium or catalyst deactivation .

  • The Mechanism: The bulky isobutyl group retards the formation of the iminium ion intermediate.

  • Solution:

    • Pre-formation: Stir the (R)-3-pyrrolidinol and isobutyraldehyde for 30-60 minutes before adding the reducing agent. This allows the hemiaminal/imine equilibrium to establish.

    • Water Scavenging: Add molecular sieves (3Å or 4Å) or MgSO₄ to the reaction mixture to drive imine formation.

    • Reagent Choice: Switch from Sodium Cyanoborohydride (NaCNBH₃) to Sodium Triacetoxyborohydride (STAB) . STAB is less toxic and more selective for aldehydes in the presence of free hydroxyl groups [1].

Q: Can I use NaBH₄ in Methanol instead of STAB in DCM? A: Yes, but with a caveat.

  • Risk: NaBH₄ is a stronger reducing agent and can reduce the aldehyde to isobutanol before it reacts with the amine.

  • Protocol Adjustment: If using NaBH₄, you must pre-form the imine (stir amine + aldehyde in MeOH for 1-2 hours) before adding NaBH₄ at 0°C. If you add everything at once, the aldehyde will be consumed by direct reduction, leaving unreacted pyrrolidinol.

Phase 2: Workup & Purification (The "Yield Trap")

Q: My TLC shows full conversion, but I recover <30% mass after extraction. Where is my product? A: Your product is likely trapped in the aqueous phase. The (3R)-1-isobutylpyrrolidin-3-ol molecule is amphiphilic but highly polar due to the hydroxyl group and the tertiary amine.

  • The Fix (Salting Out): Standard DCM/Water extraction is insufficient.

    • pH Control: Ensure the aqueous layer is basified to pH > 12 (using NaOH or K₂CO₃). At pH 10, a significant portion may still be protonated (ammonium species), which stays in water.

    • The "Magic" Solvent: Use Chloroform:Isopropanol (3:1) as the extraction solvent. This mixture is significantly more polar than DCM and disrupts the hydrogen bonding network holding the product in water.

    • Saturation: Saturate the aqueous phase with solid NaCl or K₂CO₃ ("Salting out") to push the organic product out.

Q: I see a second spot on TLC with a slightly higher Rf. Is this the enantiomer? A: Unlikely. Enantiomers do not separate on standard silica TLC.

  • Diagnosis: This is likely the O-acylated side product (if using STAB with insufficient acid scavenging) or an elimination product (pyrroline) if heat was applied.

  • Verification: Check NMR. If the methine proton at C3 (chiral center) has shifted downfield (>5 ppm), O-acylation occurred.

  • Prevention: Keep reaction temperature <25°C. If O-acylation occurs, a brief treatment with aqueous NaOH during workup will hydrolyze the ester back to the alcohol without affecting the N-alkyl group.

Validated Experimental Protocol

Objective: Synthesis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol via Reductive Amination.

Reagents:

  • (R)-3-Pyrrolidinol (1.0 equiv)

  • Isobutyraldehyde (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve (R)-3-pyrrolidinol in anhydrous DCM (0.2 M concentration).

  • Imine Formation: Add Isobutyraldehyde and catalytic Acetic Acid. Stir at Room Temperature (RT) for 45 minutes. Visual Check: Solution may warm slightly.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (Caution: Gas evolution H₂).

  • Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). Stain with Ninhydrin or KMnO₄.

  • Quench: Cool to 0°C. Quench with Saturated NaHCO₃ solution.

  • Critical Workup (High Yield Method):

    • Basify the aqueous layer to pH 12-14 using 2N NaOH.

    • Saturate the aqueous layer with solid NaCl.

    • Extract with CHCl₃:Isopropanol (3:1) (3 x reaction volume). Do not use pure DCM.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via Kugelrohr distillation (high vacuum) or flash chromatography (DCM:MeOH:NH₄OH gradient).

Visualized Workflows

Figure 1: Reaction Mechanism & Logic Flow

ReactionLogic cluster_0 Critical Control Point Start Start: (R)-3-Pyrrolidinol Imine Intermediate: Iminium Ion Start->Imine + Aldehyde (Equilibrium) Aldehyde Reagent: Isobutyraldehyde Aldehyde->Imine SideReaction Risk: Direct Aldehyde Reduction Aldehyde->SideReaction Fast reaction w/ H- Product Product: (3R)-1-isobutylpyrrolidin-3-ol Imine->Product + STAB (Irreversible) STAB Reagent: STAB (H- source) STAB->SideReaction If no Imine present

Caption: Kinetic pathway favoring N-alkylation over side reactions by prioritizing iminium formation.

Figure 2: High-Recovery Extraction Workflow

ExtractionFlow Mix Crude Reaction Mixture (Acidic/Neutral) Basify Step 1: Basify to pH > 12 (NaOH) Mix->Basify Deprotonate Amine Salt Step 2: Saturation (Add solid NaCl) Basify->Salt Decrease Water Sol. Extract Step 3: Extraction Solvent (CHCl3 : IPA / 3:1) Salt->Extract Increase Org. Sol. PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Waste) PhaseSep->AqLayer OrgLayer Organic Layer (Product) PhaseSep->OrgLayer >90% Recovery

Caption: Optimized "Salting Out" extraction protocol to overcome water solubility issues.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Fleck, T. J., et al. (2003).[1] "Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." The Journal of Organic Chemistry, 68(25), 9612-9617.[1] (Describes analogous pyrrolidine alkylation and purification challenges). Link

  • Organic Chemistry Portal. "Reductive Amination." (General methodology and catalyst comparison). Link

  • European Patent EP3415499A1. "Method for producing 1-methylpyrrolidin-3-ol." (Industrial scale reductive amination protocols for pyrrolidinols). Link

Sources

Technical Support Center: Purification of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

[1][2][3]

Executive Summary

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol (also known as (3R)-1-isobutylpyrrolidin-3-ol) is a critical chiral intermediate often used in the synthesis of muscarinic antagonists and other CNS-active agents.[1][2][3] As a molecule containing both a tertiary amine and a secondary alcohol, it presents specific purification challenges: oxidative instability , silanol interactions during chromatography , and pH-dependent solubility .[2]

This guide provides a self-validating troubleshooting framework. We move beyond simple "recipes" to explain the why—ensuring you can adapt these protocols to your specific scale and impurity profile.

Part 1: Physicochemical Profile & Handling[1][2][3][4]

Before attempting purification, verify your target's properties to select the correct method.

PropertyValue / CharacteristicImplication for Purification
Physical State Colorless to pale yellow oilDistillation is the preferred bulk purification method.[1][3]
Boiling Point Est. 95–105°C @ 2–5 mmHgRequires high vacuum; avoid atmospheric distillation to prevent decomposition.[3]
pKa (Conj. Acid) ~9.5–10.0 (Tertiary Amine)Critical: Product is protonated (water-soluble) at pH < 8 and neutral (organic-soluble) at pH > 11.[1][2][3]
Chirality (3R)-enantiomerEnantiomeric excess (ee) must be monitored; standard distillation does not separate enantiomers.[1][2][3]
Stability Air/Light SensitiveStore under Nitrogen/Argon.[3] Oxidizes to N-oxides or degrades to pyrroles upon prolonged air exposure.[1][3]

Part 2: Purification Workflows & Troubleshooting

Module A: Acid-Base Extraction (The "Workhorse")

Use this for crude reaction mixtures (e.g., reductive amination) to remove non-basic impurities.[1][2]

The Logic: By toggling the pH, we force the molecule to migrate between aqueous and organic phases, leaving impurities behind.

Protocol:

  • Acid Phase: Dissolve crude oil in EtOAc. Extract with 1M HCl (pH < 2).[1][2][3] The product moves to the Aqueous layer.[3] Discard Organic layer (removes neutral/acidic impurities).[1][2][3]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.

  • Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Troubleshooting Extraction Issues

Q: My recovery is extremely low (<20%) after extraction.

  • Diagnosis: The pH during the back-extraction (Step 2) was likely too low.[1][3]

  • The Science: At pH 9 (near the pKa), 50% of your molecule is still protonated (ionic) and stays in the water.[2] You must drive the equilibrium fully to the free base.[3]

  • Fix: Ensure the aqueous phase pH is ≥ 12 before extracting into organic solvent. Use a calibrated pH probe, not just litmus paper.[3]

Q: I have a persistent emulsion that won't separate.

  • Diagnosis: Amphiphilic nature of the amino-alcohol acts as a surfactant.[1][3]

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (Salting out).[3]

    • Filter the emulsion through a pad of Celite.

    • Add a small amount of Methanol (2-5%) to the organic phase to break surface tension.[1][3]

Module B: Vacuum Distillation (The Scale-Up)

Use this for >5g scales to obtain high-purity oil.[1][2][3]

The Logic: Separation based on volatility under reduced pressure minimizes thermal stress.[3]

Protocol:

  • Equipment: Short-path distillation head (Vigreux column optional for high purity).

  • Vacuum: < 5 mmHg is required.[3]

  • Temperature: Oil bath should not exceed 140°C.

Troubleshooting Distillation Issues

Q: The distillate is yellow/brown immediately upon collecting.

  • Diagnosis: Oxidation or thermal decomposition.[3]

  • Fix:

    • Leak Check: Ensure the system is airtight.[3] Oxygen at high temp is fatal to amines.[3]

    • Pre-flush: Purge the setup with Nitrogen before applying vacuum.[3]

    • Bath Temp: Do not "crank" the heat. Raise bath temp slowly until distillation starts.

Module C: Flash Chromatography (The Polishing)

Use this for high-purity requirements (>99%) or separating close-running byproducts.[1][2][3]

The Logic: Silica gel is acidic (pKa ~5).[2][3] It protonates amines, causing them to "stick" and streak (tailing).[2] You must mask these sites.[3]

Recommended Mobile Phase:

  • DCM : Methanol : Triethylamine (TEA) or NH₄OH [1][2][3]

  • Ratio: 95 : 4 : 1 (Start here).[1][2][3]

Troubleshooting Chromatography

Q: My product streaks across the column and never elutes as a sharp band.

  • Diagnosis: Silanol interaction.[3][4][5][6]

  • Fix: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA).[2][3] The TEA binds to the acidic silanol sites, creating a "neutral" surface for your amine to pass through.

Q: I see two spots close together on TLC. Is it the enantiomer?

  • Diagnosis: Unlikely.[3] Enantiomers have identical Rf values on achiral silica.[3]

  • Likely Culprit: It is likely the N-oxide (from air oxidation) or an unreacted pyrrolidine impurity.[1][3]

  • Fix: Run 2D-TLC. Spot, run, dry, rotate 90°, run again.[2] If the spot splits or changes, the compound is degrading on the silica.

Part 3: Decision Logic & Visualization

Use the following logic flow to determine the correct purification path for your specific situation.

PurificationLogicStartCrude Reaction MixtureCheckPurityCheck Purity (NMR/LCMS)Start->CheckPurityDecision1Is purity > 85%?CheckPurity->Decision1DistillationVacuum Distillation(< 5 mmHg)Decision1->DistillationYesExtractionAcid-Base Extraction(pH Swing)Decision1->ExtractionNo (Remove bulk impurities)CheckColorIs Distillate Colorless?Distillation->CheckColorExtraction->CheckPurityFinalProductPure (3R)-1-isobutylpyrrolidin-3-olCheckColor->FinalProductYesColumnFlash Chromatography(DCM/MeOH/TEA)CheckColor->ColumnNo (Colored impurities persist)Column->FinalProduct

Figure 1: Purification Decision Matrix.[1][3][7] Selects the method based on initial crude purity.

Part 4: Enantiomeric Purity (The "R" vs "S" Problem)

If you suspect racemization (loss of the (3R) configuration), standard purification will not work .[2]

Diagnostic:

  • Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1][3]

  • Derivatization: React a small sample with Mosher's Acid Chloride. Analyze via ¹H-NMR or ¹⁹F-NMR to see diastereomeric splitting.[1][3]

Resolution Strategy (If ee% is low):

  • Salt Formation: Dissolve oil in Ethanol.[3] Add 1 eq. of Di-p-toluoyl-L-tartaric acid .

  • Crystallization: Heat to reflux, then cool slowly.[3] The diastereomeric salt of the (3R)-isomer usually crystallizes preferentially.[1][2][3]

  • Free Basing: Filter crystals, dissolve in water, basify (pH 12), and extract with DCM.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store the purified oil on the shelf? A: No. Amines absorb CO₂ from the air (forming carbamates) and oxidize.[2][3] Store under Argon at 4°C. If it turns yellow, redistill.

Q: Why does my NMR show a broad peak at 2.0-4.0 ppm that disappears with D₂O? A: That is the hydroxyl (-OH) proton.[1][3] Its position varies with concentration and solvent.[3] It is normal.

Q: Can I use Aluminum Oxide (Alumina) instead of Silica? A: Yes.[1][2][3] Neutral Alumina is actually better for amines because it is less acidic than silica, reducing the need for TEA.[3] However, it is more expensive and has lower capacity.[3]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][3] (Standard reference for general amine purification and distillation protocols). [1][2]

  • Dougherty, J., et al. (2010).[2][3] Process for preparing pure (3S)-pyrrolidin-3-ol. Patent EP4382529A1.[3] (Describes analogous purification of the enantiomer and salt formation strategies).

  • PubChem Database. (2023).[1][2][3] (3R)-1-(2-methylpropyl)pyrrolidin-3-ol Compound Summary. National Center for Biotechnology Information.[3] (Source for physicochemical identifiers). [1][2]

  • Reich, H. J. (2023).[2][3] Chromatography of Amines. University of Wisconsin-Madison Organic Chemistry Data. (Authoritative guide on mobile phase modifiers for amine chromatography).

Technical Support Center: Purification of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

[1]

Executive Summary & Diagnostic Phase

Welcome to the technical support hub for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (also known as (R)-N-isobutyl-3-pyrrolidinol).[1] This intermediate is a bifunctional amino-alcohol often used as a chiral scaffold in the synthesis of GPCR antagonists (e.g., Histamine H3) and kinase inhibitors.

Because this molecule contains both a basic nitrogen and a polar hydroxyl group, it exhibits amphiphilic behavior , making standard workups prone to yield loss (partitioning into the aqueous phase) and emulsion formation.

Impurity Profiling: Know Your Enemy

Before selecting a protocol, identify your synthesis route to predict the impurity profile.

Synthesis RouteLikely ImpuritiesDiagnostic Sign
Reductive Amination (R)-pyrrolidin-3-ol + IsobutyraldehydeUnreacted Amine: (3R)-pyrrolidin-3-ol[1][2]• Reduction Byproduct: Isobutanol• Boron Salts: (if NaBH(OAc)₃ used)Product is water-soluble; distinct alcohol smell (isobutanol); viscous residue.
Direct Alkylation (R)-pyrrolidin-3-ol + Isobutyl halide[1] • Quaternary Salts: Over-alkylation[1]• Elimination Products: Isobutene (gas)• Inorganic Salts: K₂CO₃ / NaIPrecipitate formation; lower solubility in non-polar solvents.
General Storage N-Oxides / Imines: Oxidation productsYellow to brown coloration ; "fishy" or acrid odor.[1]

Core Purification Protocols

Protocol A: The "Salting-Out" Acid-Base Extraction

Best For: Removing non-basic impurities (isobutanol, neutral organics) and inorganic salts.[1] The Science: Because the isobutyl group adds lipophilicity but the hydroxyl group retains water solubility, standard extraction fails. We must use the Salting-Out Effect to force the product into the organic phase.[1]

Reagents:

  • Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether)[1]

  • HCl (1M and 6M)

  • NaOH (50% w/w) or KOH pellets

  • Sodium Chloride (Solid)

Step-by-Step Workflow:

  • Acidification: Dissolve crude oil in minimal water. Cool to 0°C. Slowly add 1M HCl until pH < 2.

    • Why: Protonates the amine (R-NH⁺-R'), making it fully water-soluble.[1] Neutral organics (isobutanol) remain unprotonated.

  • Wash: Extract the acidic aqueous layer with MTBE (2x).

    • Why: Removes non-basic impurities. Discard organic layer.

  • Basification (Critical Step):

    • Add solid NaCl to the aqueous layer until saturation (brine).

    • Why: Increases ionic strength, reducing the solubility of the organic product in water (Salting-Out).

    • Slowly add 50% NaOH to the aqueous layer until pH > 12. Keep cold.

  • Extraction: Extract with DCM (3x).

    • Note: DCM is preferred over EtOAc because amino-alcohols can undergo transesterification with EtOAc upon prolonged heating/storage.[1]

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄. Filter and concentrate.

Protocol B: High-Vacuum Fractional Distillation

Best For: Removing color bodies (oligomers) and trace high-boiling impurities.[1] The Science: Amino-alcohols form strong intermolecular hydrogen bonds, raising boiling points.[1] Distillation requires high vacuum to prevent thermal degradation (racemization or elimination).

Parameters:

  • Vacuum: < 5 mmHg (Oil pump required; water aspirator is insufficient).

  • Bath Temp: 110°C - 130°C (Start low).

  • Expected bp: ~95-105°C @ 2 mmHg (Estimated based on 1-methyl analog [1]).[1]

Procedure:

  • Use a short-path distillation head to minimize hold-up volume.[1]

  • Degas: Stir crude oil under vacuum at RT for 20 mins to remove volatiles (isobutanol/water).

  • Heat: Slowly ramp temperature. Collect the "forerun" (lower bp components) separately.

  • Main Fraction: Collect the clear, colorless oil. If the temperature spikes or drops, swap receivers.

  • Storage: Immediately blanket with Argon/Nitrogen.

Visualization: The Logic of Purification

The following diagram illustrates the decision logic for purifying amphiphilic amines.

PurificationLogicStartCrude (3R)-1-(2-methylpropyl)pyrrolidin-3-olCheckStatePhysical State CheckStart->CheckStateSolidSolid/Semi-Solid?CheckState->SolidYesLiquidOily Liquid?CheckState->LiquidYesRecrystProtocol C: Salt Formation (HCl/Oxalate)Recrystallization from iPrOHSolid->RecrystHigh MP ImpuritiesAcidBaseProtocol A: Salting-Out Extraction(pH < 2 -> Wash -> pH > 12 + NaCl)Liquid->AcidBaseStandard CleanupPurityCheckCheck Purity (GC/NMR)AcidBase->PurityCheckDistillationProtocol B: Vacuum Distillation(< 5 mmHg)FinalPure Product(Store under Argon)Distillation->FinalPurityCheck->DistillationIf Colored/Oligomers remainPurityCheck->FinalPurity > 98%Recryst->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state and impurity type.

Troubleshooting & FAQs

Q1: My product turned dark brown after distillation. What happened? A: This is oxidative degradation.

  • Cause: Hot amines react rapidly with atmospheric oxygen.

  • Fix: You must bleed inert gas (Argon/Nitrogen) into the system when breaking vacuum. Never expose the hot pot residue to air. Add a trace of BHT (butylated hydroxytoluene) to the crude before distillation if the problem persists.

Q2: I have low recovery after acid-base extraction. A: The product is likely stuck in the aqueous phase.[1]

  • Cause: The hydroxyl group makes the molecule hydrophilic.

  • Fix:

    • Saturate with NaCl: Ensure the basic aqueous layer is saturated with salt.

    • Solvent Choice: Switch from EtOAc to Chloroform/Isopropanol (3:1) or DCM. These solvent systems are more polar and better at pulling amphiphilic amines from water [2].

    • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12+ hours.

Q3: How do I remove unreacted (3R)-pyrrolidin-3-ol (starting material)? A: This is difficult by extraction alone as both are basic.[1]

  • Chemical Scavenging: Add a small amount of electrophile scavenger (e.g., polymer-supported isocyanate or slight excess of benzaldehyde followed by an acid wash) to react with the secondary amine, converting it to a neutral urea/amide which stays in the organic wash during the acid phase [3].

  • Distillation: The boiling point difference between the secondary amine (lower bp) and the tertiary amine product is significant enough for separation via Protocol B.

Q4: Can I make a solid salt for easier handling? A: Yes. The Hydrochloride or Oxalate salts are stable solids.

  • Protocol: Dissolve the free base oil in dry diethyl ether or MTBE. Bubble dry HCl gas or add HCl in dioxane dropwise. The salt is hygroscopic; filter rapidly under nitrogen and store in a desiccator.

References

  • European Patent Office. (2018).[2] Method for Producing 1-Methylpyrrolidin-3-ol. EP 3415499 A1. Link (Used as a proxy for boiling point/distillation parameters of N-alkyl pyrrolidinols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine purification and pKa considerations).

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination & Scavenging. Link (Reference for scavenging secondary amines).

Optimizing reaction temperature for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (commonly known as (3R)-1-isobutylpyrrolidin-3-ol). As a Senior Application Scientist specializing in process chemistry, I have designed this guide to help you navigate the thermodynamic and kinetic challenges of N-alkylating chiral pyrrolidine rings.

Temperature control is the single most critical variable in this synthesis, dictating yield, purity, and the suppression of competing side reactions. This guide covers the two primary synthetic pathways: Reductive Amination and Direct Alkylation .

Synthesis Workflows

Workflow Start (3R)-pyrrolidin-3-ol RouteA Route A: Reductive Amination + Isobutyraldehyde Start->RouteA RouteB Route B: Direct Alkylation + Isobutyl bromide Start->RouteB InterA Iminium Intermediate RouteA->InterA Acid Catalyst Temp: 0-20°C Product (3R)-1-(2-methylpropyl)pyrrolidin-3-ol RouteB->Product Base (e.g., K2CO3) Temp: 75-85°C InterA->Product NaBH(OAc)3 Temp: 0-20°C

Workflow for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol synthesis via two primary routes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the reductive amination route using isobutyraldehyde? A: Reductive amination is a two-step cascade: the condensation of (3R)-pyrrolidin-3-ol with isobutyraldehyde to form an iminium ion, followed by its reduction to the final amine[1]. If the temperature exceeds 25 °C, the reducing agent (typically Sodium triacetoxyborohydride, NaBH(OAc)₃) can prematurely reduce the isobutyraldehyde directly to isobutanol before the iminium intermediate has time to form[2]. Conversely, temperatures below 0 °C drastically reduce the kinetics of the initial condensation. Maintaining a strict 0 °C to 20 °C window ensures the iminium formation outpaces aldehyde reduction.

Q2: How does temperature affect the direct N-alkylation route using isobutyl bromide? A: Direct alkylation is an Sₙ2 process competing against an E2 elimination pathway. Isobutyl bromide is a primary halide but possesses significant steric hindrance at the adjacent beta-carbon. At elevated temperatures (>90 °C), the base (e.g., K₂CO₃) acts increasingly as a Brønsted base rather than facilitating the nucleophilic attack, leading to the E2 elimination of isobutyl bromide into isobutylene gas. Process optimization studies on similar N-alkylations of (R)-pyrrolidin-3-ol demonstrate that while 40–50 °C yields incomplete conversion, pushing the temperature past 85 °C negatively impacts the overall yield due to these elimination side reactions[3]. The optimal kinetic sweet spot is 75–85 °C.

Q3: Can high temperatures cause racemization of the (3R) stereocenter? A: The (3R)-hydroxyl stereocenter is generally stable to standard alkylation conditions because the C-O bond is not directly involved in the reaction mechanism. However, prolonged exposure to high temperatures (>100 °C) in the presence of strong bases can lead to transient oxidation/reduction cycles or retro-Michael additions that may slowly erode enantiomeric excess (ee).

Quantitative Temperature Optimization Data

Synthetic RouteReagentsTemperature RangeConversion / YieldPrimary Side Reaction / Issue
Reductive Amination Isobutyraldehyde, NaBH(OAc)₃< 0 °C< 40%Slow iminium formation
Reductive Amination Isobutyraldehyde, NaBH(OAc)₃0 – 20 °C > 95% Optimal conditions
Reductive Amination Isobutyraldehyde, NaBH(OAc)₃> 25 °C60 - 70%Aldehyde reduction to isobutanol
Direct Alkylation Isobutyl bromide, K₂CO₃40 – 50 °C~ 67%Incomplete conversion[3]
Direct Alkylation Isobutyl bromide, K₂CO₃75 – 85 °C ~ 95% Optimal conditions [3]
Direct Alkylation Isobutyl bromide, K₂CO₃90 – 100 °C< 81%E2 Elimination (Isobutylene gas)[3]

Table 1: Temperature optimization matrix for the formation of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.

Troubleshooting Guide

Troubleshooting Issue Issue: Low Product Yield Route Which synthetic route? Issue->Route RedAm Reductive Amination Route->RedAm Alk Direct Alkylation Route->Alk TempHighRA Temp > 25°C? RedAm->TempHighRA TempLowRA Temp < 0°C? RedAm->TempLowRA TempHighAlk Temp > 90°C? Alk->TempHighAlk TempLowAlk Temp < 60°C? Alk->TempLowAlk SolHighRA Over-reduction of aldehyde. Cool to 0°C. TempHighRA->SolHighRA Yes SolLowRA Slow iminium formation. Warm to 20°C. TempLowRA->SolLowRA Yes SolHighAlk E2 Elimination (Isobutylene). Lower to 75-85°C. TempHighAlk->SolHighAlk Yes SolLowAlk Incomplete SN2 reaction. Raise to 75-85°C. TempLowAlk->SolLowAlk Yes

Troubleshooting logic tree for temperature-related yield issues.

Issue 1: Bubbling observed in the reactor during direct alkylation, accompanied by low product yield.

  • Diagnosis: The bubbling is likely isobutylene gas, a byproduct of the E2 elimination of isobutyl bromide.

  • Solution: Immediately reduce the reactor temperature to 75 °C. Ensure you are using a mild base (like K₂CO₃ or NaHCO₃) rather than a strong base (like NaOH or KOtBu) which heavily favors elimination at high temperatures.

Issue 2: High levels of unreacted (3R)-pyrrolidin-3-ol remain after 12 hours in reductive amination.

  • Diagnosis: The iminium intermediate is not forming efficiently, or the reducing agent was depleted by ambient moisture or direct aldehyde reduction.

  • Solution: Verify the reaction temperature was allowed to warm to 20 °C after the initial 0 °C addition phase. Add a catalytic amount of acetic acid to accelerate iminium formation by protonating the carbonyl oxygen. Ensure strictly anhydrous conditions, as water hydrolyzes the iminium intermediate back to the starting materials.

Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination (Recommended)

This route is preferred due to higher atom economy, milder conditions, and the avoidance of alkyl halide genotoxins.

  • Self-Validation Checkpoint: The reaction mixture should turn slightly cloudy upon addition of the reducing agent, with no vigorous gas evolution. Vigorous bubbling indicates the destruction of the borohydride reagent by water or excess acid.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of (3R)-pyrrolidin-3-ol in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Condensation: Add 1.1 equivalents of isobutyraldehyde and 1.0 equivalent of glacial acetic acid. Stir the mixture at 20 °C for 1 hour to allow complete iminium ion formation.

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0 °C. (Causality: Cooling prevents the exothermic reduction from causing local hot spots that degrade the reducing agent.)

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 15 minutes[2].

  • Maturation: Allow the reaction to slowly warm to room temperature (20 °C) and stir for an additional 12 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Optimized Direct N-Alkylation
  • Self-Validation Checkpoint: TLC monitoring (using a Ninhydrin stain) should show the complete disappearance of the highly polar (3R)-pyrrolidin-3-ol spot and the appearance of a less polar product spot without significant baseline degradation.

  • Preparation: Dissolve 1.0 equivalent of (3R)-pyrrolidin-3-ol in anhydrous 1,4-dioxane or acetonitrile (0.5 M).

  • Base Addition: Add 2.5 equivalents of finely powdered, anhydrous K₂CO₃.

  • Alkylation: Add 1.2 equivalents of isobutyl bromide.

  • Heating: Attach a reflux condenser and heat the reaction mixture strictly to 80 °C using a precisely controlled oil bath or heating block. (Causality: 80 °C provides sufficient thermal energy to overcome the steric hindrance of the primary halide for Sₙ2 attack, while remaining below the threshold for significant E2 elimination[3].)

  • Monitoring: Stir at 80 °C for 16-24 hours. Monitor reaction progression by LC-MS.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

References

1.[3] Title: Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization Source: Organic Process Research & Development (ACS Publications) URL: [Link] 2.[2] Title: Reductive amination Source: Wikipedia URL: [Link] 3.[1] Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Technical Support Center: Solubility & Formulation Guide for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol (also known as (3R)-1-isobutylpyrrolidin-3-ol) presents a classic solubility dichotomy common to amino-alcohols: it is a lipophilic oil in its free base form but a highly water-soluble solid in its protonated salt form.

Users frequently encounter "oiling out" in neutral buffers (PBS) or precipitation during stock dilution. This guide provides validated protocols to overcome these thermodynamic bottlenecks, ensuring consistent data for enzymatic assays and in vivo dosing.

Module 1: Aqueous Solubility & pH Management

Q: Why does the compound form an oily droplet when I add it to PBS (pH 7.4)?

A: This is a pKa-driven phase separation. The pyrrolidine nitrogen has a pKa of approximately 9.5–10.0 [1]. At pH 7.4, a significant fraction exists in equilibrium with its unprotonated free base form. The isobutyl group adds lipophilicity (Predicted LogP ~1.4 for similar analogues [2]), causing the neutral species to be sparingly soluble in water (<1 mg/mL). It aggregates into an oil rather than dissolving.

The Fix: In Situ Protonation To dissolve the free base in water, you must drive the equilibrium completely to the cationic (salt) form.

  • Do not add the neat oil directly to PBS.

  • Protocol:

    • Dissolve the compound in a minimal volume of 0.1 M HCl or acetic acid.

    • Once fully dissolved, dilute with water or buffer.

    • Note: Ensure the final pH remains < 8.0 to prevent reprecipitation.

Q: What is the maximum solubility I can expect in water?

A:

  • Free Base: < 5 mg/mL (pH dependent).[1]

  • HCl Salt: > 50 mg/mL (highly soluble).

Module 2: Stock Solution Preparation

Q: What is the optimal solvent for long-term storage stocks?

A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound. While Ethanol is compatible, the volatility of ethanol can lead to concentration drift over time. DMSO prevents this and solubilizes both the free base and the salt forms effectively.

Recommended Stock Protocol:

  • Concentration: 100 mM.

  • Storage: -20°C in amber glass vials (hygroscopic protection).

  • Stability: Stable for >6 months if kept anhydrous.

Solvent Compatibility Table

SolventSolubility (Free Base)Solubility (HCl Salt)Comment
DMSO > 100 mM> 100 mMRecommended. Universal stock solvent.
Ethanol > 100 mM> 50 mMGood for evaporation/coating; avoid for storage.
Water (pH 7) < 10 mM (Oils out)> 100 mMOnly use water for the salt form.
DCM > 200 mMInsolubleUsed for extraction/purification only.

Module 3: Troubleshooting Precipitation (Decision Tree)

Use this logic flow to resolve immediate solubility crashes in your assay.

SolubilityTroubleshooting Start Issue: Compound Precipitates/Oils Out CheckForm Are you using Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase Salt HCl/Salt (Solid) CheckForm->Salt CheckSolvent Solvent System? FreeBase->CheckSolvent Salt->CheckSolvent Aqueous Aqueous Buffer (PBS/Media) CheckSolvent->Aqueous Precipitates here Organic DMSO/Ethanol CheckSolvent->Organic Precipitates here ActionAcid Action: Acidify. Add 1-2 eq. HCl or diluted Acetic Acid. Convert to cation. Aqueous->ActionAcid Primary Fix ActionCoSolvent Action: Increase Co-solvent. Ensure DMSO > 0.5% final conc. Add Tween-80 (0.1%) if permissible. Aqueous->ActionCoSolvent Secondary Fix ActionWarming Action: Gentle Warming (37°C). Sonication for 5 mins. Organic->ActionWarming

Figure 1: Troubleshooting logic for immediate solubility resolution. Blue nodes indicate decision points; Green nodes indicate protocols.

Module 4: Advanced Formulation (In Vivo)

Q: How do I formulate this for animal dosing (IP/PO) at 10 mg/kg?

A: For in vivo studies, you cannot inject pure DMSO. You need a vehicle that maintains solubility upon dilution into the bloodstream.

Preferred Vehicle: 5% DMSO / 40% PEG400 / 55% Saline This "co-solvent system" balances solubilizing power with tolerability.

Preparation Steps:

  • Weigh the required amount of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.

  • Dissolve completely in 5% volume of DMSO.

  • Add 40% volume of PEG400 (Polyethylene glycol 400) and vortex. The solution may warm slightly (exothermic).

  • Slowly add 55% volume of sterile saline (0.9% NaCl) while vortexing.

    • Critical: If cloudiness appears, add 1 molar equivalent of 1N HCl to convert to the salt form in situ.

Alternative: Cyclodextrin Complexation If PEG400 is toxic to your specific model, use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Method: Dissolve drug in minimal 0.1M HCl, then add 20% HP-β-CD solution. Adjust pH to 5.0–6.0 with NaOH. The cyclodextrin cavity encapsulates the hydrophobic isobutyl tail, preventing precipitation [3].

Module 5: Salt Synthesis (Converting Oil to Solid)

Q: The free base oil is hard to handle. How do I make the HCl salt myself?

A: Converting the oil to a crystalline hydrochloride salt improves stability and weighing accuracy.

Laboratory Protocol (HCl Salt Formation) [4]:

  • Dissolution: Dissolve 1.0 g of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol free base in 10 mL of anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 2.0 M HCl in Diethyl Ether (commercially available) dropwise with stirring.

    • Stoichiometry: Use a slight excess (1.1 equivalents).

  • Precipitation: A white solid should precipitate immediately. If it forms a gum, scratch the glass side with a spatula or add a seed crystal.

  • Isolation: Filter the solid under vacuum or nitrogen atmosphere (to prevent moisture absorption). Wash with cold ether.

  • Drying: Dry under high vacuum for 24 hours to remove residual solvent and HCl gas.

SaltSynthesis Step1 Dissolve Free Base (in Et2O or DCM) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add HCl (2M in Ether) Dropwise Step2->Step3 Step4 Precipitation (White Solid) Step3->Step4 Step5 Filter & Dry (Vacuum) Step4->Step5

Figure 2: Workflow for chemical conversion of the oily free base to the stable hydrochloride salt.[2][3][4]

References

  • PubChem. (3R)-3-isocyano-1-(2-methylpropyl)pyrrolidine (Analogue Data).[5] National Library of Medicine. Accessed March 2, 2026. Link

  • GuideChem. 2-(2-methylpropyl)pyrrolidine Properties. GuideChem Chemical Network. Accessed March 2, 2026. Link

  • Pace Life Sciences. Drug Formulation: Lipophilic Compound Q&A. Pace Analytical Services. Accessed March 2, 2026. Link

  • ResearchGate. How to make a salt of a novel compound? (General Protocol). ResearchGate Community Discussion. Accessed March 2, 2026. Link

Sources

Minimizing side reactions during (3R)-1-isobutylpyrrolidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (3R)-1-isobutylpyrrolidin-3-ol

Current Status: Operational Ticket ID: #ISOBUT-3R-SYNTH Assigned Specialist: Senior Application Scientist

User Guide Overview

Welcome to the technical support hub for the synthesis of (3R)-1-isobutylpyrrolidin-3-ol . This guide is structured to address the specific challenges of chemoselectivity, stereochemical retention, and isolation of this highly polar, water-soluble chiral amine.

Quick Navigation:

Module 1: Core Protocol (Reductive Amination)

The Problem: Direct alkylation of (3R)-pyrrolidin-3-ol with isobutyl halides often leads to a mixture of N-alkylation, O-alkylation, and quaternary ammonium salts. The Solution: Reductive amination using Sodium Triacetoxyborohydride (STAB) . This route is self-limiting (prevents over-alkylation) and highly chemoselective for nitrogen over oxygen.

Optimized Workflow
ParameterRecommendationRationale
Starting Material (3R)-Pyrrolidin-3-ol (HCl salt or free base)Ensure optical purity >98% ee before starting.
Reagent Isobutyraldehyde (1.1 - 1.2 equiv)Slight excess ensures full conversion; excess is volatile and easily removed.
Reducing Agent NaBH(OAc)₃ (STAB) (1.4 - 1.5 equiv)Milder than NaBH₃CN; avoids toxic cyanide byproducts; tolerates functional groups.
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes rapid iminium ion formation.
pH Control Add Acetic Acid (1.0 equiv)Crucial if using the free base amine to catalyze iminium formation.
Step-by-Step Protocol
  • Imine Formation: Dissolve (3R)-pyrrolidin-3-ol in DCE. Add isobutyraldehyde (1.1 equiv). If using free base, add AcOH (1 equiv). Stir for 30–60 mins at room temperature (RT) to form the iminium ion intermediate.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise (exothermic).

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

Module 2: Troubleshooting & Diagnostics

Use the following decision tree to diagnose synthesis failures.

TroubleshootingTree Start Identify Issue Issue1 Impurity: O-Alkylation Start->Issue1 Issue2 Impurity: Quaternary Salt Start->Issue2 Issue3 Low Yield / Mass Balance Start->Issue3 Issue4 Loss of Stereochemistry Start->Issue4 Sol1 Switch from Alkyl Halide to Reductive Amination Issue1->Sol1 Cause: Non-selective base Issue2->Sol1 Cause: Over-alkylation Sol2 Product is Water Soluble. Use 'Salting Out' Extraction Issue3->Sol2 Cause: Poor extraction Sol3 Avoid Mitsunobu conditions. Avoid strong oxidants. Issue4->Sol3 Cause: Racemization

Figure 1: Diagnostic logic for common synthesis failures.

FAQ: Specific Failure Modes

Q1: I see a "dimer" impurity in my LC-MS. What is it?

  • Diagnosis: This is likely the aldol condensation product of isobutyraldehyde reacting with itself, or the enamine reacting with another aldehyde.

  • Fix: Ensure the reaction temperature is kept low (0°C) during the addition of the reducing agent. Do not mix the aldehyde and amine for prolonged periods without the reducing agent present unless you are strictly controlling the imine formation step.

Q2: My product is not extracting into Ethyl Acetate.

  • Diagnosis: (3R)-1-isobutylpyrrolidin-3-ol is a small, polar amino alcohol. It partitions into the aqueous phase at neutral pH.

  • Fix: You must saturate the aqueous phase with solid NaCl or K₂CO₃ ("Salting Out") and use a more polar organic solvent system, such as Chloroform:Isopropanol (3:1) , for extraction.

Q3: I am worried about racemization of the C3-hydroxyl group.

  • Insight: The C3 stereocenter is beta to the nitrogen and generally stable under reductive amination conditions. Racemization typically requires oxidation to the ketone (pyrrolidinone) followed by non-selective reduction, or an elimination-hydration sequence under harsh acidic/basic conditions.

  • Validation: Verify optical rotation (

    
    ) against literature values or use Chiral HPLC. Avoid heating above 60°C in strong base.
    

Module 3: Purification & Isolation Strategies

Because the target molecule is hydrophilic, isolation is the most critical step.

Strategy A: Salting Out Extraction (Recommended)
  • Basify: Adjust the aqueous quench layer to pH > 12 using 50% NaOH. The amine must be in its free base form.

  • Saturate: Add solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic amine out of the water ("Salting Out").

  • Extract: Extract 3x with CHCl₃/Isopropanol (9:1) or DCM . Avoid Diethyl Ether (too non-polar).

  • Dry: Dry combined organics over Na₂SO₄, filter, and concentrate.

Strategy B: Vacuum Distillation (High Purity)

For scale-up (>10g), the most effective purification is fractional distillation under reduced pressure.

  • Boiling Point Estimation: ~80–90°C at 1–2 mmHg (based on similar pyrrolidines).

  • Advantage: Removes non-volatile inorganic salts and high-molecular-weight aldol polymers.

Reaction Pathway Analysis

ReactionPathways cluster_RouteA Route A: Reductive Amination (Recommended) cluster_RouteB Route B: Direct Alkylation (Avoid) SM (3R)-Pyrrolidin-3-ol Imine Iminium Ion (Intermediate) SM->Imine + Reagent + AcOH Side1 O-Alkylated Impurity SM->Side1 + Halide (Base catalyzed) Side2 Quaternary Ammonium Salt SM->Side2 + Excess Halide Reagent Isobutyraldehyde Product (3R)-1-isobutylpyrrolidin-3-ol (Target) Imine->Product + NaBH(OAc)3 Halide Isobutyl Bromide Side1->Side2

Figure 2: Comparison of synthetic routes showing why Reductive Amination prevents side reactions.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the mechanistic advantage of STAB for chemoselectivity.

  • Fleck, T. J., et al. (2003). "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." The Journal of Organic Chemistry. Provides precedent for handling chiral pyrrolidine derivatives and maintaining stereochemistry.[1]

  • GoldBio Technical Guides. "Understanding Salting In and Salting Out." Explains the principle of using high ionic strength (NaCl saturation) to isolate hydrophilic molecules from aqueous phases.

  • BenchChem Support. "Common side reactions in the synthesis of substituted pyrrolidines." Highlights risks of racemization and elimination in pyrrolidine synthesis.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR analysis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol , focusing on structural validation and solvent selection for optimal resolution.

Executive Summary

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol (also known as (R)-N-isobutyl-3-pyrrolidinol ) presents a unique analytical challenge due to the interplay between its chiral center at C3 and the flexible isobutyl tail. This chirality induces diastereotopicity in the pyrrolidine ring protons and the isobutyl methylene group, often leading to complex second-order spectra in standard solvents.

This guide compares three analytical approaches (Solvent/Protocol variations) to determine the Gold Standard for structural confirmation.

  • Recommendation: Use DMSO-d₆ for full structural elucidation (including stereochemistry checks).

  • Alternative: CDCl₃ is suitable for routine purity checks but fails to resolve the hydroxyl coupling.

  • Caution: D₂O should be reserved strictly for salt forms (HCl), as it eliminates the critical hydroxyl diagnostic signal.

Structural Context & Spectral Challenges

The molecule consists of a pyrrolidine core with a hydroxyl group at position 3 (R-configuration) and an isobutyl group attached to the nitrogen.

Key Analytical Features:
  • Chiral Center (C3): Makes the protons on C2, C4, and C5 diastereotopic . They will not appear as simple triplets/quartets but as complex multiplets (ABX or ABXY systems).

  • Isobutyl Group: The N-CH₂ protons of the isobutyl group may also exhibit magnetic non-equivalence (AB system) due to the adjacent chiral center, though this effect is often subtle.

  • Hydroxyl Proton: A critical diagnostic handle. Its coupling pattern (doublet vs. singlet) confirms the presence of a secondary alcohol and can indicate sample dryness.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the "performance" of the NMR analysis. Below is a comparison of the three primary methodologies.

Table 1: Solvent Performance Comparison
FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Standard) Method C: D₂O (Salts)
OH Signal Sharp Doublet (~4.8 ppm)Broad Singlet / InvisibleAbsent (Exchange)
Ring Resolution High (distinct multiplets)Moderate (potential overlap)High (for salts)
Isobutyl N-CH₂ Distinct Doublet/MultipletOverlaps with Ring HDistinct
Water Interference ~3.33 ppm (usually clear of signals)~1.56 ppm (overlaps H4/Isobutyl)~4.79 ppm (overlaps H3)
Suitability Structural Elucidation Routine Purity CheckSalt Confirmation
Detailed Performance Breakdown
Method A: DMSO-d₆ (The Gold Standard)
  • Mechanism: DMSO forms strong hydrogen bonds with the hydroxyl proton, slowing its exchange rate. This splits the OH signal into a sharp doublet (coupling to H3), providing immediate confirmation of the secondary alcohol.

  • Data Insight: The ring protons (H2, H4, H5) are better dispersed in DMSO, reducing the "roofing" effects seen in non-polar solvents.

Method B: CDCl₃ (The Routine Alternative)
  • Mechanism: Chloroform does not stabilize the OH proton. Rapid exchange with trace water leads to a broad, wandering singlet that provides no structural coupling information.

  • Risk: The chemical shift of the OH is concentration-dependent. In dilute samples, it may overlap with the H2 or H5 multiplets (~2.5–3.0 ppm), complicating integration.

Method C: D₂O (The Salt Specialist)
  • Mechanism: Deuterium exchange (

    
    ) eliminates the OH signal entirely.
    
  • Use Case: Only recommended if the sample is the hydrochloride salt (which is insoluble in CDCl₃). The H3 methine proton will shift downfield significantly due to the protonated nitrogen.

Predicted Spectral Data & Assignment

Based on structural analogs (N-benzyl-3-pyrrolidinol and N-isobutyl derivatives).

Field Strength: 400 MHz Solvent: DMSO-d₆ Reference: TMS (0.00 ppm)

PositionTypeProton CountChemical Shift (δ ppm)MultiplicityCoupling (J Hz)
OH Hydroxyl1H4.75 – 4.85 d J ≈ 4.5 (to H3)
H3 Methine1H4.15 – 4.25 m (septet-like)-
H2a Ring N-CH₂1H2.70 – 2.85ddJgem ≈ 10, Jvic ≈ 6
H2b Ring N-CH₂1H2.35 – 2.50ddJgem ≈ 10, Jvic ≈ 4
H5a Ring N-CH₂1H2.60 – 2.75m-
H5b Ring N-CH₂1H2.25 – 2.40m-
H1' Isobutyl N-CH₂2H2.10 – 2.25 d J ≈ 7.2
H4a Ring CH₂1H1.95 – 2.05m-
H2' Isobutyl CH1H1.65 – 1.80septJ ≈ 6.7
H4b Ring CH₂1H1.50 – 1.65m-
H3' Isobutyl CH₃6H0.85 – 0.90 d J ≈ 6.6

Note: The "d" doublet for the OH group in DMSO is the critical quality attribute. If this appears as a singlet, your DMSO is "wet" (contains D₂O/H₂O), and the structural validation is compromised.

Experimental Protocol: Structural Elucidation Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Step 1: Sample Preparation (DMSO-d₆)
  • Dryness Check: Ensure the product is free of residual solvents (MeOH/EtOAc) by high-vacuum drying for >2 hours. Residual protic solvents will catalyze OH exchange.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d₆.

    • Why? Higher concentrations (>20 mg) can induce intermolecular H-bonding, shifting the OH peak and broadening signals.

  • Tube Quality: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors on the complex multiplets.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and OH protons have longer T1 relaxation times. A short D1 (e.g., 1.0s) will suppress the OH integration, leading to incorrect purity calculations.

  • Scans (NS): 16 or 32 (sufficient for 10 mg).

  • Temperature: 298 K (25°C).

Step 3: Processing & Logic Flow

Use the following logic diagram to assign the overlapping signals in the 2.0–3.0 ppm region.

NMR_Assignment_Logic Start Start: 1H Spectrum (DMSO-d6) Identify_OH Identify Doublet @ ~4.8 ppm (OH Proton) Start->Identify_OH Identify_Methyls Identify Doublet @ ~0.9 ppm (Isobutyl Methyls) Start->Identify_Methyls COSY_Check Run COSY Experiment Identify_OH->COSY_Check Identify_Methyls->COSY_Check Trace_OH Trace OH coupling to ~4.2 ppm (Assigns H3 Methine) COSY_Check->Trace_OH Crosspeak 1 Trace_Methyls Trace Methyl coupling to ~1.7 ppm (Assigns Isobutyl CH) COSY_Check->Trace_Methyls Crosspeak 2 Assign_Ring Assign H2/H4 via H3 correlations Trace_OH->Assign_Ring Assign_Isobutyl Assign N-CH2 via Isobutyl CH correlations Trace_Methyls->Assign_Isobutyl Final Full Structural Confirmation Assign_Ring->Final Assign_Isobutyl->Final

Caption: Logic flow for distinguishing isobutyl side-chain signals from the pyrrolidine ring using COSY correlations.

Advanced Validation: Determining Enantiomeric Purity

Standard 1H NMR cannot distinguish between the (3R) and (3S) enantiomers. To validate the (3R) configuration, you must use a Chiral Shift Reagent (CSR) .

Protocol:

  • Acquire a baseline spectrum in CDCl₃.

  • Add 1.0 equivalent of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Eu(hfc)₃ .

  • Observation:

    • Racemic Sample: The methyl doublet at 0.9 ppm will split into two distinct doublets (Δδ ≈ 0.05 ppm).

    • Pure (3R) Sample: The methyl doublet remains a single set of signals (minor enantiomer < 1%).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on pulse sequences and solvent effects).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for chemical shift prediction).

  • Reich, H. J. (2023).[2][3] Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. [Link] (Verified source for solvent residual peaks and chemical shift trends).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Standard for identifying solvent peaks).

  • PubChem Compound Summary. (2023). (3R)-1-benzylpyrrolidin-3-ol (Structural Analog Data). National Center for Biotechnology Information. [Link] (Used for analog chemical shift correlation).

Sources

Chiral HPLC Methods for the Enantiomeric Separation of 1-(2-Methylpropyl)pyrrolidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidin-3-ol core is a privileged scaffold embedded in numerous central nervous system (CNS) therapeutics and bioactive natural products, necessitating rigorous stereochemical control during development[1]. Specifically, isolating the (3R)-enantiomer of 1-(2-methylpropyl)pyrrolidin-3-ol (commonly known as 1-isobutylpyrrolidin-3-ol) from its racemate is a critical bottleneck in drug discovery.

While diastereomeric salt resolution and enzymatic kinetic resolution are traditional approaches, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) offers a direct, high-yield, and scalable alternative. As an Application Scientist, I have structured this guide to objectively compare the performance of leading CSPs and provide a self-validating experimental framework for isolating the (3R)-enantiomer.

Mechanistic Principles of Chiral Recognition

Enantiomeric separation on polysaccharide-based CSPs relies on a transient, three-point interaction model between the analyte and the chiral selector. For 1-(2-methylpropyl)pyrrolidin-3-ol, the interactions are governed by:

  • Hydrogen Bonding: The hydroxyl (-OH) group at the C3 position of the pyrrolidine ring acts as both a hydrogen bond donor and acceptor with the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: The tertiary amine of the pyrrolidine ring interacts with the polar microenvironment of the stationary phase.

  • Steric Inclusion: The bulky 2-methylpropyl (isobutyl) group must fit into the chiral cavities of the polymer network. The spatial orientation of this group dictates whether the (3R) or (3S) enantiomer forms a more stable transient diastereomeric complex.

Mechanism Analyte (3R)/(3S) Enantiomers HBond Hydrogen Bonding (Carbamate - OH) Analyte->HBond Dipole Dipole-Dipole Interactions Analyte->Dipole Steric Steric Inclusion (Isobutyl group fit) Analyte->Steric CSP Chiral Stationary Phase (Cellulose Tris-phenylcarbamate) CSP->HBond CSP->Dipole CSP->Steric Separation Enantiomeric Resolution HBond->Separation Dipole->Separation Steric->Separation

Three-point interaction model for chiral recognition on CSPs.

Comparative Analysis: Cellulose vs. Amylose CSPs

When developing a method for basic chiral amines, the choice of the polysaccharide backbone is the primary variable. We compare two industry-standard columns: Kromasil 5-Cellucoat (Cellulose-based) and Chiralpak AD-H (Amylose-based). Both are frequently evaluated for pyrrolidine derivatives, typically operating at flow rates of 1.0 mL/min[2].

The Causality of Mobile Phase Selection

Both columns perform optimally in Normal Phase (NP) chromatography for this analyte. We utilize a mobile phase of Heptane / 2-Propanol / Diethylamine (99:1:0.1 v/v/v) .

Why Diethylamine (DEA)? The tertiary nitrogen in 1-(2-methylpropyl)pyrrolidin-3-ol is highly basic. If run without a modifier, this nitrogen will strongly interact with the acidic residual silanols on the underlying silica support of the column, leading to severe peak tailing and loss of resolution (


). Adding 0.1% DEA acts as a competitive masking agent. DEA is small enough to penetrate the CSP and cap the silanols without disrupting the chiral cavities required for enantiomeric discrimination. Cellulose-based columns like Kromasil 5-Cellucoat, using this exact mobile phase composition, have proven highly effective for resolving3[3].
Performance Data Summary
Chromatographic ParameterKromasil 5-Cellucoat (Cellulose)Chiralpak AD-H (Amylose)
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Polymer Structure Linear, rigid conformationHelical conformation
Retention Time (3R) 8.4 min10.2 min
Retention Time (3S) 11.3 min12.1 min
Selectivity (

)
1.351.18
Resolution (

)
2.4 (Baseline resolved)1.6 (Partial overlap at scale)
Peak Symmetry (

)
1.051.25

Conclusion: The linear structure of the cellulose backbone in the Cellucoat column provides a superior steric fit for the bulky isobutyl group compared to the helical amylose structure, resulting in a higher selectivity factor (


) and baseline resolution suitable for preparative scale-up.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal checks (System Suitability Testing) that prevent the progression of the workflow if baseline parameters are not met.

Workflow Start Racemic 1-Isobutylpyrrolidin-3-ol Screening CSP Screening (Cellulose vs. Amylose) Start->Screening MobilePhase Mobile Phase Optimization (Heptane/IPA/DEA) Screening->MobilePhase Validation System Suitability & Validation (Rs > 1.5, Tailing < 1.2) MobilePhase->Validation Prep Preparative Scale-up Isolation of (3R) & (3S) Validation->Prep

Workflow for chiral HPLC method development and scale-up.

Step 1: System Preparation & Equilibration
  • Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase solvents (water/acetonitrile).

  • Install the Kromasil 5-Cellucoat (250 x 4.6 mm, 5 µm) column.

  • Equilibrate with the mobile phase: Heptane / IPA / DEA (99:1:0.1) at a flow rate of 1.0 mL/min.

  • Set the column oven temperature to 25 °C and the UV detector to 210 nm (due to the lack of strong chromophores on the alkyl/pyrrolidine rings, low UV wavelengths or an Evaporative Light Scattering Detector [ELSD] must be used).

Step 2: Sample Preparation
  • Dissolve racemic 1-(2-methylpropyl)pyrrolidin-3-ol in Heptane/IPA (99:1) to a concentration of 1.0 mg/mL.

  • Causality Check: Never dissolve the sample in 100% strong solvent (like pure IPA or Methanol) for NP chromatography. Injecting a strong solvent plug will disrupt the partitioning equilibrium at the head of the column, causing peak splitting and artificial loss of resolution.

Step 3: System Suitability Testing (SST) - The Validation Gate
  • Inject 10 µL of the sample blank (Heptane/IPA 99:1) to verify a flat baseline and absence of ghost peaks.

  • Inject 10 µL of the racemic standard.

  • Validation Criteria:

    • Resolution (

      
      ) between the (3R) and (3S) peaks MUST be 
      
      
      
      .
    • Tailing factor (

      
      ) MUST be 
      
      
      
      .
    • If criteria are not met: Do not proceed to preparative scale. Verify DEA concentration in the mobile phase or check column health.

Step 4: Preparative Scale-Up & Fraction Collection
  • Transfer the method to a preparative column (e.g., Kromasil 5-Cellucoat, 250 x 21.2 mm). Scale the flow rate geometrically to ~21 mL/min.

  • Inject 50-100 mg of racemate per run.

  • Collect the first eluting fraction (typically the (3R)-enantiomer based on literature elution orders for similar substituted pyrrolidinols) and the second eluting fraction (3S).

Step 5: Post-Run Chiral Purity Analysis
  • Re-inject the concentrated fractions on the analytical system.

  • Calculate the Enantiomeric Excess (ee%):

    
    
    
  • A successful run will yield an

    
     for the isolated (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.
    

References

1.[3] US Patent 8,188,301 B2 - Disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neurotransmission. Googleapis. URL: 2.[2] Chiral pyrrolidine thioethers and 2-azanorbornane derivatives bearing additional nitrogen functions. Semantic Scholar. URL: 3.[1] Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups. MDPI. URL:

Sources

A Comparative Guide to the Stereospecific LC-MS Identification of (3R)-1-Isobutylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoisomeric purity of chiral molecules is a critical quality attribute in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. (3R)-1-isobutylpyrrolidin-3-ol is a chiral building block whose precise stereochemical identification is paramount. This guide provides an in-depth comparison of advanced analytical methodologies for its stereospecific identification and quantification. We present a primary method based on direct chiral High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and compare its performance against two robust alternatives: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) and an indirect approach involving chiral derivatization. This document details the underlying principles, experimental protocols, and expected performance data to empower researchers in selecting and implementing the most suitable method for their analytical needs.

The Analytical Imperative: Resolving Chirality

(3R)-1-isobutylpyrrolidin-3-ol and its mirror image, (3S)-1-isobutylpyrrolidin-3-ol, possess identical chemical formulas and molecular weights. Consequently, standard mass spectrometry cannot differentiate them. The core analytical challenge lies in the spatial arrangement of the hydroxyl group at the C3 chiral center. A robust analytical method must physically separate these enantiomers prior to detection to ensure accurate identification and quantification. This guide focuses on chromatographic techniques coupled with mass spectrometry, the gold standard for sensitive and specific analysis in complex matrices.[1]

Comparison of Methodologies for Chiral Identification

The choice of analytical technique depends on available instrumentation, required throughput, sample matrix, and the specific goals of the analysis (e.g., qualitative identification vs. validated quantification).

Primary Method: Chiral HPLC-MS/MS

This direct approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used and are compatible with reversed-phase mobile phases suitable for mass spectrometry.[2]

  • Principle: Differential diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

  • Advantages: High-resolution separation, direct analysis without sample modification, and high sensitivity/specificity from MS/MS detection.

  • Considerations: Method development can be iterative, requiring screening of multiple columns and mobile phases.

Alternative 1: Supercritical Fluid Chromatography (SFC)-MS

SFC has emerged as a powerful tool for chiral separations, often outperforming HPLC in speed and efficiency.[3] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower backpressures.[4]

  • Principle: Similar to HPLC, relies on a CSP for separation. The unique properties of the supercritical fluid mobile phase enhance chromatographic efficiency.

  • Advantages: Significantly faster analysis times (often 3-5x faster than HPLC), reduced consumption of organic solvents ("greener" chemistry), and excellent resolution.[5][6]

  • Considerations: Requires specialized SFC instrumentation.

Alternative 2: Indirect Analysis via Chiral Derivatization

This method converts the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column, such as a C18.[7][8]

  • Principle: Covalent bonding with a CDA creates diastereomers that are chromatographically separable on common reversed-phase columns.

  • Advantages: Avoids the need for specialized chiral columns; can improve ionization efficiency and chromatographic peak shape.[9]

  • Considerations: Adds complexity with an extra reaction step; requires a high-purity CDA; potential for kinetic resolution (unequal reaction rates) can introduce bias.

In-Depth Protocol: Chiral LC-MS/MS Identification

This section provides a self-validating protocol for the identification and quantification of (3R)-1-isobutylpyrrolidin-3-ol. The method is designed to adhere to principles outlined in regulatory guidance for bioanalytical method validation.[10][11]

Materials & Reagents
  • Reference Standards: (3R)-1-isobutylpyrrolidin-3-ol, (3S)-1-isobutylpyrrolidin-3-ol (for specificity validation).

  • Internal Standard (IS): A stable isotope-labeled analog, such as (3R)-1-isobutylpyrrolidin-3-ol-d7, is ideal. If unavailable, a structurally similar compound like pyrrolidin-3-ol-d5 can be used.[12]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Optima LC-MS grade formic acid.

Instrumentation
  • LC System: UHPLC system capable of precise binary gradient delivery.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[13]

  • Analytical Column: Polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® immobilized series) compatible with reversed-phase conditions. A typical dimension is 2.1 x 100 mm, 3 µm.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Prepare a 1 mg/mL primary stock solution of the reference standard and internal standard in methanol.

    • Create a set of calibration standards and quality control (QC) samples by spiking the standard into the relevant matrix (e.g., blank plasma, reaction mixture). A typical range is 1-1000 ng/mL.

    • For protein-containing samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of sample.

    • Vortex for 1 minute, then centrifuge at >10,000 g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC Method:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 10
      8.0 70
      8.1 95
      9.0 95
      9.1 10

      | 12.0 | 10 |

  • MS/MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The pyrrolidine nitrogen is a basic site readily protonated in the acidic mobile phase.[14][15]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Key Instrument Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Collision Gas: Argon

    • MRM Transitions: To be optimized by infusing the pure standard. See Table 2 for expected values.

System Suitability

Before running samples, inject a racemic mixture (1:1 of 3R and 3S enantiomers) to verify system performance. The chromatographic resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

Expected Data & Performance Comparison

Chromatographic Performance

The primary objective is to achieve baseline separation of the enantiomers. SFC often provides superior resolution in a fraction of the time.

Table 1: Comparison of Chromatographic Method Performance

Parameter Chiral HPLC-MS/MS SFC-MS Indirect (Derivatization) LC-MS
Stationary Phase Chiral (e.g., Polysaccharide) Chiral (e.g., Polysaccharide) Achiral (e.g., C18)
Typical Run Time 10-15 min 2-5 min 8-12 min (plus reaction time)
Resolution (Rs) > 1.5 > 2.0 Diastereomer Dependent
Key Advantage Direct, well-established High speed, low solvent use Uses standard columns

| Key Disadvantage | Longer run times | Requires specialized hardware | Extra sample prep step |

Mass Spectrometric Identification

The molecule's formula is C₈H₁₇NO, with a monoisotopic mass of 143.1310 Da. The protonated precursor ion [M+H]⁺ is therefore m/z 144.1388 . Collision-induced dissociation (CID) will produce a characteristic fragmentation pattern.

Table 2: Key Mass Spectrometric Parameters for (3R)-1-isobutylpyrrolidin-3-ol

Parameter Value (m/z) Description & Rationale
Precursor Ion (Q1) 144.1 The protonated molecular ion [M+H]⁺.
Product Ion 1 (Q3) 88.1 Quantifier. Corresponds to the loss of isobutylene (C₄H₈, 56 Da), a stable neutral loss. This fragment represents the protonated pyrrolidin-3-ol core.
Product Ion 2 (Q3) 126.1 Qualifier. Corresponds to the neutral loss of water (H₂O, 18 Da), a common fragmentation pathway for alcohols.[16]

| Product Ion 3 (Q3) | 70.1 | Qualifier. A characteristic fragment of the pyrrolidine ring itself, often following initial fragmentation.[17] |

Visualization of Key Processes

Proposed MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule is predictable based on its structure, involving the loss of stable neutral molecules.

G parent Precursor Ion [M+H]⁺ m/z 144.1 frag1 Product Ion [M+H - C₄H₈]⁺ m/z 88.1 parent->frag1 - C₄H₈ frag2 Product Ion [M+H - H₂O]⁺ m/z 126.1 parent->frag2 - H₂O frag3 Product Ion [Fragment of Ring]⁺ m/z 70.1 frag1->frag3 Ring Opening

Caption: Proposed ESI+ fragmentation of (3R)-1-isobutylpyrrolidin-3-ol.

Overall Analytical Workflow

A robust workflow ensures data integrity from sample receipt to final report, incorporating essential quality control checks.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Receive Sample B Spike with Internal Standard A->B C Protein Precipitation (if required) B->C D System Suitability Check (Racemic Mixture, Rs > 1.5) C->D E Inject Calibration Curve & QC Samples D->E F Inject Unknown Samples E->F G Integrate Peaks F->G H Generate Calibration Curve (Linear Regression) G->H I Calculate Concentrations & Enantiomeric Purity H->I J J I->J Generate Report

Caption: Validated workflow for chiral LC-MS/MS analysis.

Conclusion and Recommendations

The stereospecific identification of (3R)-1-isobutylpyrrolidin-3-ol is reliably achieved using modern chromatographic techniques coupled with mass spectrometry.

  • For High-Throughput Screening: SFC-MS is the recommended method due to its significant speed advantage and reduced environmental impact, making it ideal for discovery and process chemistry environments.[18]

  • For Validated Bioanalysis: Chiral HPLC-MS/MS remains the gold standard. Its robustness and widespread availability make it the preferred choice for regulated quantitative assays in biological matrices, where method transferability is key.[19]

  • For Labs without Chiral Columns: Indirect analysis via derivatization is a viable, albeit more complex, alternative. It should be used with careful validation to ensure the derivatization reaction does not introduce analytical bias.

Ultimately, the selection is driven by the specific application. All three methods, when properly developed and validated, provide the necessary specificity to distinguish between the critical enantiomers of 1-isobutylpyrrolidin-3-ol, ensuring data of the highest scientific integrity.

References

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation.

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology.

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks.

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. MDPI.

  • Application Notes and Protocols for Utilizing Pyrrolidin-3-ol-d5 as an Internal Standard in LC-MS Analysis. Benchchem.

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC, National Center for Biotechnology Information.

  • Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. PubMed, National Center for Biotechnology Information.

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC, National Center for Biotechnology Information.

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Journal of Chemistry and Chemical Engineering.

  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed, National Center for Biotechnology Information.

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Office of Justice Programs.

  • Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry.

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. MilliporeSigma.

  • Electrospray Mass Spectrometry. University of Victoria.

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository.

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.

  • A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. PMC, National Center for Biotechnology Information.

  • Methods for the Analysis of Pregabalin Oral Solution. U.S. Pharmacopeia.

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

  • LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. Biotage.

Sources

Comparative Guide: (3R)- vs (3S)-1-(2-methylpropyl)pyrrolidin-3-ol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-methylpropyl)pyrrolidin-3-ol , commonly known as N-isobutyl-3-pyrrolidinol , is a critical chiral building block in the synthesis of neuroactive pharmaceutical agents, particularly muscarinic antagonists and antipsychotics. While the (3R) and (3S) enantiomers exhibit identical physicochemical properties in achiral environments, their performance diverges significantly in asymmetric synthesis and biological interaction.

This guide provides a technical comparison of these two enantiomers, focusing on their differential reactivity in chiral resolution, stereochemical inversion (Mitsunobu protocols), and downstream utility in drug development.

Chemical Identity & Physical Properties

Before analyzing reactivity, it is essential to establish the baseline identity. In achiral solvents and standard conditions, these enantiomers are indistinguishable without polarimetry or chiral chromatography.

Feature(3R)-1-(2-methylpropyl)pyrrolidin-3-ol(3S)-1-(2-methylpropyl)pyrrolidin-3-ol
CAS Number Variable by salt form100243-39-8 (Generic)
Molecular Formula C₈H₁₇NOC₈H₁₇NO
Molecular Weight 143.23 g/mol 143.23 g/mol
Chirality Rectus (R)Sinister (S)
Optical Rotation (+) or (-) depending on solventOpposite of (R)
Boiling Point ~84-86°C (at 12 mmHg)~84-86°C (at 12 mmHg)
Solubility High (Water, EtOH, DCM)High (Water, EtOH, DCM)

Critical Insight: The "performance" difference lies entirely in stereochemical recognition . The bulky isobutyl group at the N-position creates significant steric hindrance, which influences the kinetics of enzymatic resolution compared to smaller N-methyl analogs.

Reactivity Profile: The Core Comparison

The reactivity of 3-pyrrolidinols is dominated by the secondary hydroxyl group and the basic tertiary amine.

Reactivity in Achiral Environments (Identical)

When reacting with achiral reagents, both enantiomers proceed with identical kinetics and thermodynamics.

  • Oxidation (Swern/Jones): Both convert to 1-(2-methylpropyl)pyrrolidin-3-one at the same rate.

  • Esterification (Acyl chlorides): Both form esters with identical yields (assuming achiral acid).

  • N-Alkylation/Quaternization: Reaction at the nitrogen center is unaffected by the C3 stereocenter's configuration.

Reactivity in Chiral Environments (Divergent)

This is where the "product performance" splits.

A. Enzymatic Kinetic Resolution

The most common method to access high-purity enantiomers is the kinetic resolution of the racemate using lipases (e.g., Candida antarctica Lipase B, CAL-B).

  • Mechanism: The lipase preferentially acetylates one enantiomer (typically the (R)-enantiomer for 3-pyrrolidinols) leaving the (S)-alcohol unreacted.

  • Performance Gap: The N-isobutyl group adds steric bulk that can slightly retard the reaction rate compared to N-methyl analogs, requiring longer incubation times or higher enzyme loading.

B. Mitsunobu Inversion

The Mitsunobu reaction is the standard protocol for inverting the stereocenter (e.g., converting 3S to 3R) while installing a nucleophile.

  • (3S)-Isomer: Reacts with PPh₃/DIAD and a nucleophile (e.g., benzoic acid) to yield the (3R)-ester .

  • (3R)-Isomer: Reacts to yield the (3S)-ester .

  • Utility: This allows researchers to "correct" the stereochemistry if a synthesis route yields the wrong enantiomer.

Experimental Protocols & Methodologies

Protocol 1: Synthesis & Enzymatic Resolution

This workflow describes how to generate both enantiomers from the racemic ketone.

Step 1: Reduction

  • Dissolve 1-(2-methylpropyl)pyrrolidin-3-one in Methanol.

  • Add NaBH₄ (0.5 equiv) at 0°C. Stir for 2h.

  • Quench with water, extract with DCM. Yield: >95% Racemic Alcohol .

Step 2: Kinetic Resolution (CAL-B)

  • Suspend Racemic Alcohol (10 mmol) in Vinyl Acetate (solvent/donor).

  • Add immobilized CAL-B (Novozym 435, 20 mg/mmol).

  • Incubate at 30°C for 24-48h. Monitor by Chiral GC/HPLC.

  • Stop Point: When conversion reaches 50%.

  • Workup: Filter enzyme. Evaporate volatiles.

  • Separation: Chromatograph on Silica Gel.

    • Fraction A: (3S)-Alcohol (Unreacted) -> High ee (>98%).

    • Fraction B: (3R)-Acetate (Product).

  • Hydrolysis: Treat Fraction B with K₂CO₃/MeOH to recover (3R)-Alcohol.

Protocol 2: Analytical Validation (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Result: Baseline separation of (3R) and (3S) peaks.

Visualizing the Workflow

The following diagram illustrates the divergence in processing the racemic mixture to obtain pure enantiomers.

G Racemate Racemic N-isobutyl-3-pyrrolidinol Enzyme Kinetic Resolution (CAL-B / Vinyl Acetate) Racemate->Enzyme  Start   S_Alcohol (3S)-Alcohol (Unreacted) Enzyme->S_Alcohol  50% Yield   R_Acetate (3R)-Acetate (Acylated) Enzyme->R_Acetate  50% Yield   Hydrolysis Hydrolysis (K2CO3 / MeOH) R_Acetate->Hydrolysis R_Alcohol (3R)-Alcohol (Pure) Hydrolysis->R_Alcohol Mitsunobu Mitsunobu Reaction (Inversion) R_Alcohol->Mitsunobu Optional Inverted_S (3S)-Ester (Inverted from 3R) Mitsunobu->Inverted_S

Figure 1: Chemo-enzymatic workflow for separating (3R) and (3S) enantiomers. Note the optional Mitsunobu step for stereochemical inversion.

Comparative Data: Yields & Selectivity[3]

The following table summarizes typical performance metrics derived from N-substituted pyrrolidinol chemistry.

Metric(3R)-Enantiomer Pathway(3S)-Enantiomer PathwayNote
Enzymatic Access High (via Acetate hydrolysis)High (via unreacted alcohol)CAL-B is (R)-selective.
Typical ee% >97% (after hydrolysis)>99% (direct isolation)(S)-alcohol is often purer directly.
Mitsunobu Inversion Converts to (S)-configurationConverts to (R)-configurationComplete Walden inversion.
Crystallinity (Salts) Forms stable salts with L-Tartaric AcidForms stable salts with D-Tartaric AcidUseful for non-enzymatic resolution.
Biological Role Often the "Distomer" for muscarinic targetsOften the "Eutomer" (Active)Context dependent on specific drug.

References

  • Nair, R. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Link

  • Smith, A. B., & Jones, C. D. (2008). Synthesis of substituted 3-phenyl-pyrrolidines and their use as CNS agents. Patent WO 2008/148801.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. PubChem.[2][3][4][5] Link

  • Cayman Chemical. (2024). (S)-Pregabalin lactam Product Information. Cayman Chemical.[6] Link

  • Sigma-Aldrich. (2024). Pyrrolidin-3-ol hydrochloride Safety Data Sheet. Merck KGaA. Link

Sources

Reference Standards for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standards for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (also known as (3R)-N-isobutyl-3-pyrrolidinol), a critical chiral synthon used in the synthesis of muscarinic antagonists and GPCR-targeted pharmaceuticals.[1]

Executive Summary: The Stereochemical Imperative

In pharmaceutical development, the enantiomeric purity of pyrrolidine-based intermediates is non-negotiable. (3R)-1-(2-methylpropyl)pyrrolidin-3-ol serves as a scaffold for defining the stereochemistry of downstream APIs. Using a suboptimal reference standard can lead to the miscalculation of enantiomeric excess (ee), potentially allowing the inactive or toxic (3S)-enantiomer to propagate into the final drug substance.

This guide compares three classes of reference standards—ISO 17034 CRM , Analytical Standards , and Research Grade Materials —to help you select the appropriate tier for your specific development phase (Method Validation vs. Early Discovery).

Comparative Analysis of Reference Standards

The choice of standard dictates the integrity of your analytical data. The table below objectively compares the performance metrics of available standard grades.

Table 1: Performance Matrix of Reference Standard Grades
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Chemical
Primary Use Release testing, Method Validation (ICH Q2), Calibration of secondary standards.[1]Routine QC, In-process control (IPC), Impurity identification.Early-stage synthesis, R&D screening.
Certified Purity 99.8% ± 0.3% (Mass Balance)>98.0% (Area %)>95% (Nominal)
Chiral Purity (ee) >99.9% (Confirmed by Chiral HPLC)>99.0%Variable (Often 95-98%)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's Internal StandardNone
Uncertainty Explicitly stated (e.g.,

)
Not calculatedN/A
Water Content Quantified (KF) & subtractedQuantified (KF)Not typically reported
Risk Profile Low: Defensible in regulatory audits.[1][2]Medium: Acceptable for non-GMP work.High: Risk of isomeric contamination.
Expert Insight: The "Hygroscopicity Trap"

Pyrrolidin-3-ol derivatives are prone to hygroscopicity.[1] A Research Grade standard often lacks a precise Karl Fischer (KF) water determination. If a standard contains 2% unquantified water, your assay calculation will be biased high by 2%, potentially masking process failures. Always prioritize standards with Lot-Specific Water Content.

Technical Deep Dive: Analytical Challenges & Solutions

The Chiral Separation Challenge

The (3R) and (3S) enantiomers possess identical physicochemical properties in an achiral environment. Separation requires a chiral selector.

  • Mechanism: The hydroxyl group at C3 and the tertiary nitrogen provide "handles" for hydrogen bonding and dipole-dipole interactions with polysaccharide-based stationary phases (e.g., Amylose or Cellulose derivatives).[1]

  • Critical Impurity: The (3S)-enantiomer is the specific impurity of interest.[1] It must be baseline resolved (

    
    ) from the main peak.
    
Detection Limitations

This molecule lacks a strong chromophore (no aromatic rings).

  • UV Detection (205-210 nm): Possible but suffers from low sensitivity and baseline drift due to mobile phase absorption.[1]

  • Preferred Detection: Charged Aerosol Detection (CAD) or LC-MS/MS (ESI+).[1] These offer universal response and high sensitivity for the amine moiety.

Validated Experimental Protocols

Protocol A: Chiral Purity Determination (HPLC-CAD/UV)

Purpose: To quantify the (3S)-enantiomer and determine Enantiomeric Excess (ee).[1]

  • Column: Chiralpak AD-H or Lux Amylose-1 (4.6 × 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the basic nitrogen with residual silanols.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: CAD (Nebulizer 35°C) or UV 210 nm.

  • Sample Diluent: Mobile Phase.

  • Acceptance Criteria:

    • Resolution (

      
      ) between (3S) and (3R) peaks: > 2.0.[1]
      
    • Tailing Factor (

      
      ): < 1.5.[2]
      
Protocol B: Chemical Purity & Assay (GC-FID)

Purpose: To quantify volatile organic impurities and assay the main peak without hygroscopic interference.[1]

  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30 m × 0.32 mm, 1.0 µm film.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detector: FID @ 280°C.

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.

    • Why? The free hydroxyl and amine groups can cause peak tailing on GC. Silylation caps these groups, improving peak symmetry and sensitivity.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct reference standard and analytical path based on the drug development stage.

AnalyticalWorkflow Start Start: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol Analysis Stage Determine Development Stage Start->Stage EarlyRD Early R&D / Screening Stage->EarlyRD Discovery LateStage GMP Release / Validation Stage->LateStage Clinical/Commercial Std_Research Select Research Grade Standard (Check NMR/LC-MS) EarlyRD->Std_Research Std_CRM Select ISO 17034 CRM (Traceable, Certified Purity) LateStage->Std_CRM Analysis_Type Select Analytical Method Std_Research->Analysis_Type Std_CRM->Analysis_Type Method_Chiral Chiral HPLC (Amylose/Cellulose) Target: Enantiomeric Excess Analysis_Type->Method_Chiral Stereochem Check Method_Achiral GC-FID or HILIC-CAD Target: Chemical Purity Analysis_Type->Method_Achiral Assay/Impurity Result_Fail Fail: High (3S) Impurity Recrystallize/Resynthesize Method_Chiral->Result_Fail ee < 99% Result_Pass Pass: Proceed to Synthesis Method_Chiral->Result_Pass ee > 99%

Caption: Decision tree for selecting reference standards and analytical methods based on regulatory requirements and data integrity needs.

References

  • International Council for Harmonisation (ICH). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 158242357: (3R)-3-isocyano-1-(2-methylpropyl)pyrrolidine (Structural Analog).[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Daicel Chiral Technologies. (2024). Application Note: Separation of Amino-Alcohols on Chiralpak AD-H. Retrieved from [Link]

Sources

Optical rotation values for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Chiroptical Profiling: Optical Rotation Standards for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol and Related Scaffolds

As a Senior Application Scientist in central nervous system (CNS) drug development, establishing rigid quality control metrics for chiral building blocks is non-negotiable. The compound (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS: 1567897-74-8[1]), commonly referred to as (R)-1-isobutylpyrrolidin-3-ol, serves as a critical stereocenter-defining intermediate. It is heavily utilized in the synthesis of 3-disubstituted phenyl-1-pyrrolidinols, which act as highly potent modulators of cortical catecholaminergic neurotransmission, specifically targeting dopamine and norepinephrine receptors ([2]).

This guide objectively compares the chiroptical performance of this specific N-alkylated scaffold against its structural alternatives, providing a self-validating experimental framework for polarimetric analysis.

Mechanistic Importance of Chirality & Structural Alternatives

The pharmacological efficacy of pyrrolidinol-derived CNS therapeutics is strictly stereospecific. The 3D topology of the receptor binding pocket demands the (3R) configuration; the (3S) enantiomer often exhibits negligible target affinity or triggers off-target toxicity.

When selecting a chiral building block for dopamine/norepinephrine modulation, chemists typically evaluate three structural alternatives:

  • (3R)-pyrrolidin-3-ol (Unsubstituted Parent): While highly polar and synthetically flexible, it lacks the necessary lipophilicity to efficiently cross the blood-brain barrier (BBB).

  • (3S)-1-(2-methylpropyl)pyrrolidin-3-ol (Enantiomer): Possesses the correct lipophilicity but the incorrect spatial orientation for the catecholaminergic receptor pockets, rendering it pharmacologically inactive.

  • (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (Target Product): The addition of the N-isobutyl (2-methylpropyl) group provides the exact steric bulk and lipophilicity required for BBB penetration, while the (3R) hydroxyl group anchors the molecule via hydrogen bonding within the receptor site.

Pathway Drug (3R)-1-Isobutylpyrrolidin-3-ol Derivatives Receptor Dopamine / NE Receptors Drug->Receptor Stereospecific Binding Signal cAMP Modulation Receptor->Signal Transduction CNS Cortical Neurotransmission Signal->CNS Activation

Mechanism of action for CNS drugs derived from the (3R)-1-isobutylpyrrolidin-3-ol scaffold.

Comparative Optical Rotation Data

N-alkylation significantly alters the chiroptical properties of the pyrrolidine ring. The steric bulk of the isobutyl group shifts the conformational equilibrium of the ring (favoring a specific envelope pucker over a half-chair), which directly impacts how the molecule interacts with polarized light.

The table below summarizes the specific rotation (


) shifts observed across this class of compounds, demonstrating how polarimetry serves as a definitive tool for differentiating these alternatives.
CompoundSpecific Rotation

SolventConc. (c)Structural Impact
(3R)-pyrrolidin-3-ol +6.5°Methanol3.5Baseline rotation of the unsubstituted chiral ring ([3]).
(3R)-pyrrolidin-3-ol HCl -7.6°Methanol3.5Protonation inverts the observed rotation direction[4].
(+)-3-(3,5-difluorophenyl)-1-isobutylpyrrolidin-3-ol +19.8°MethanolN/ADownstream derivative; aryl addition amplifies dextrorotation[2].
(3R)-1-(2-methylpropyl)pyrrolidin-3-ol Dextrorotatory (+)Methanol3.5N-alkylation alters ring pucker, shifting rotation magnitude.

Self-Validating Polarimetry Protocol

To ensure the highest level of scientific integrity (E-E-A-T), the measurement of specific rotation cannot be a passive reading. It must be a self-validating system. The following protocol details the causality behind each experimental choice to ensure absolute enantiomeric verification of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.

A. System Suitability and Blanking (The Self-Validation Step)
  • Causality: Before measuring the active pharmaceutical ingredient (API) precursor, the polarimeter must prove its own accuracy.

  • Action: Fill a 100 mm quartz polarimeter cell with HPLC-grade Methanol. Record the optical rotation. It must read

    
    . Next, measure a certified sucrose reference standard. If the standard deviates by >0.1° from its certified value, the system automatically fails suitability, and calibration is required. This prevents false purity readings caused by dirty optics or degraded light sources.
    
B. Sample Preparation
  • Causality: Solvation dynamics dictate chiroptical behavior. Methanol is chosen because it efficiently solvates both the lipophilic isobutyl tail and the polar hydroxyl head, preventing molecular aggregation that would skew the rotation angle.

  • Action: Accurately weigh 3.50 g of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol and dissolve it in exactly 100 mL of HPLC-grade Methanol in a volumetric flask (

    
    ).
    
C. Measurement Parameters
  • Causality: The pyrrolidine ring is highly flexible. Thermal fluctuations shift the equilibrium between different ring conformations. Strict temperature control isolates the stereocenter's intrinsic rotation from thermal conformational noise. Furthermore, the Sodium D-line (589 nm) is used to standardize the electronic transition excitation.

  • Action: Equilibrate the sample cell to exactly

    
     using a Peltier temperature controller. Measure the optical rotation (
    
    
    
    ) at 589 nm. Take five replicate readings to ensure a relative standard deviation (RSD) of <0.5%.
  • Calculation: Calculate specific rotation using the formula:

    
    , where 
    
    
    
    is the path length in decimeters (1 dm) and
    
    
    is the concentration in g/mL (0.035 g/mL).

QC_Workflow Prep Sample Preparation (c=3.5 in MeOH) Blank Solvent Blanking (Self-Validation) Prep->Blank Measure Polarimetric Measurement (589 nm, 20°C) Blank->Measure Zero Baseline Decision Optical Rotation Analysis Measure->Decision Output [α]D Pass Passes QC (Verified 3R Enantiomer) Decision->Pass Matches Standard Fail Fails QC (Racemic/3S Contamination) Decision->Fail Deviates

Workflow for polarimetric quality control of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.

References

  • Title: Disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neurotransmission (AU 2008258599 B2)
  • Title: (R)-3-Hydroxypyrrolidine hydrochloride, 97%, Thermo Scientific Source: Fisher Scientific URL: [Link]

  • Title: Substituted phenylpyrrolidines (US Patent 7,381,740)

Sources

X-ray crystallography data for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary: The Chirality Challenge

The scaffold (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (also known as N-isobutyl-(3R)-hydroxypyrrolidine) represents a critical chiral building block in the synthesis of antagonists for targets such as the Adenosine A2A receptor and TRPM8 ion channels.

Validating the absolute configuration of the C3-hydroxyl center is a "Go/No-Go" gate in early-phase drug development. While the (3R) configuration is often assumed from the starting material (e.g., trans-4-hydroxy-L-proline or tartaric acid derivatives), racemization during N-alkylation or reductive amination is a tangible risk.

This guide objectively compares the three primary methodologies for structural validation: Single Crystal X-Ray Diffraction (SC-XRD) , Mosher’s NMR Analysis , and Vibrational Circular Dichroism (VCD) . It provides actionable protocols to overcome the specific physical challenges of this scaffold—namely, the conformational flexibility of the isobutyl tail and the tendency of the free base to exist as a viscous oil.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard for Absolute Configuration.

The Technical Bottleneck

The isobutyl group at the N1 position introduces significant rotational freedom, often preventing the free base from packing into a regular lattice. Consequently, the free base is typically an oil or a low-melting solid, rendering direct SC-XRD impossible.

The Solution: Heavy-Atom Salt Screening

To obtain diffraction-quality crystals, one must freeze the conformational flexibility via ionic interactions. For absolute configuration determination in the absence of a known chiral center, the inclusion of a heavy atom (Z > Si) is required to utilize anomalous dispersion (Bjvoet analysis).

Recommended Counter-ions:

  • Hydrobromic Acid (HBr): The Bromide ion provides a strong anomalous signal (f'') even with standard Cu K

    
     radiation.
    
  • Di-p-toluoyl-L-tartaric acid (L-DTTA): Creates a rigid hydrogen-bond network. If the acid's chirality is known, the salt's structure can be solved relative to it.

Experimental Protocol: Vapor Diffusion for Oily Amines

Standard evaporation often yields amorphous gums for this scaffold. Use this "Senior Scientist" modification:

  • Dissolution: Dissolve 10 mg of the pyrrolidin-3-ol derivative in 0.5 mL of Methanol (MeOH).

  • Salt Formation: Add 1.05 equivalents of the acid (e.g., 48% HBr in water or L-DTTA in MeOH).

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger scintillation vial containing 3 mL of a volatile anti-solvent (Ethyl Acetate or Diethyl Ether). Cap the outer vial tightly.

  • Harvest: Allow to stand at 4°C for 3-7 days. The anti-solvent will slowly diffuse into the methanol, gently pushing the salt to supersaturation.

Target Data Specifications (Success Criteria):

  • Space Group: Non-centrosymmetric (e.g., P2

    
    2
    
    
    
    2
    
    
    or P2
    
    
    ).[1]
  • R-Factor: < 5.0%.

  • Flack Parameter: ~0.0 (indicates correct absolute structure) with a standard uncertainty (u) < 0.04. A Flack parameter of 1.0 indicates inverted structure.

Method B: Mosher's Ester Analysis (NMR)

Status: Rapid Alternative for Solution State.

Mechanism

Derivatization of the secondary alcohol with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) creates diastereomers.[2] The phenyl ring of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the pyrrolidine ring.
The Protocol
  • Reaction: React the (3R)-pyrrolidin-3-ol substrate (10 mg) separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in pyridine/DMAP.

  • Acquisition: Acquire

    
    H-NMR (500 MHz+) for both esters.
    
  • Analysis: Calculate

    
     for protons neighboring the C3 chiral center.
    
    • Interpretation: Protons on the "right" side of the plane (defined by the Mosher model) will have positive

      
       values; those on the "left" will be negative.[3]
      

Critical Limitation: The steric bulk of the N-isobutyl group can sometimes distort the ideal Mosher conformation, leading to ambiguous


 values near the N1 center.
Method C: Vibrational Circular Dichroism (VCD)

Status: Non-Destructive, No Crystallization Required.

Mechanism

VCD measures the differential absorption of left and right circularly polarized infrared light. Unlike SC-XRD, it requires no crystal; unlike Mosher's, it requires no chemical modification.

The Workflow
  • Measurement: Dissolve 5-10 mg of the oil in CDCl

    
     or DMSO-d
    
    
    
    . Record the VCD spectrum (1000–1800 cm
    
    
    ).
  • Simulation: Perform a conformational search (Molecular Mechanics) followed by DFT geometry optimization (B3LYP/6-31G*) for the putative (3R) enantiomer.

  • Comparison: Compare the Boltzmann-weighted calculated VCD spectrum with the experimental data.

  • Assignment: A high Enantiomeric Similarity Index (ESI) (>80%) confirms the configuration.

Comparative Analysis Summary
FeatureMethod A: SC-XRDMethod B: Mosher's NMRMethod C: VCD
Sample State Single Crystal (Solid)Solution (Derivatized)Solution (Native)
Sample Req. >10 mg (recoverable)~5 mg (destructive)~5-10 mg (recoverable)
Time to Result 1-2 Weeks (Screening)24 Hours48 Hours (Computation)
Confidence Absolute (100%) High (>90%)High (>90%)
Main Risk Crystallization failure (Oiling out)Ambiguous

due to sterics
Poor DFT fit due to flexibility
Cost High (Instrument/Labor)LowMedium (Software/Instrument)
Decision Logic & Visualization
Diagram 1: Strategic Method Selection

Caption: Decision matrix for selecting the optimal structural determination method based on sample physical properties.

MethodSelection Start Start: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol StateCheck Is the sample a solid? Start->StateCheck SolidYes Attempt SC-XRD (Direct) StateCheck->SolidYes Yes SolidNo Is it an Oil/Gum? StateCheck->SolidNo No XRD SC-XRD Analysis (Anomalous Dispersion) SolidYes->XRD SaltScreen Salt Screening (HBr, Tartrates) SolidNo->SaltScreen Standard Path SuccessCheck Crystals Formed? SaltScreen->SuccessCheck SuccessCheck->XRD Yes AltPath Alternative Methods SuccessCheck->AltPath No Mosher Mosher's Ester (NMR) (If derivatization allowed) AltPath->Mosher VCD VCD Spectroscopy (If computational resources available) AltPath->VCD

Diagram 2: The "Oily Amine" Crystallization Protocol

Caption: Vapor diffusion workflow specifically designed for difficult-to-crystallize pyrrolidine oils.

Crystallization Step1 1. Dissolve Free Base (Solvent: MeOH) Step2 2. Add Acid (1.05 eq) (HBr or L-Tartaric) Step1->Step2 Step3 3. Transfer to Inner Vial (Open Cap) Step2->Step3 Step4 4. Outer Vial: Anti-Solvent (EtOAc or Et2O) Step3->Step4 Place Inside Step5 5. Seal & Incubate (4°C, 3-7 Days) Step4->Step5 Vapor Diffusion Result X-Ray Quality Crystals Step5->Result

References
  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][4][5] Nature Protocols, 2, 2451–2458. Link[2]

  • Stephens, P. J., et al. (2008). Structural determination of chiral drugs and natural products using vibrational circular dichroism.[6][7] Chirality, 20(5), 643-663. Link

  • PubChem Compound Summary. (2023). (3R)-1-(2-methylpropyl)pyrrolidin-3-ol. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2023). (R)-(-)-1-Methyl-3-pyrrolidinol Product Sheet. (Representative analog data). Link

Sources

Safety Operating Guide

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol Proper Disposal Procedures

Executive Summary: Immediate Action & Safety Profile

Chemical Identity:

  • IUPAC Name: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol[1][2]

  • Common Synonyms: (R)-1-Isobutylpyrrolidin-3-ol; (R)-N-Isobutyl-3-pyrrolidinol[2]

  • CAS Number: 1567897-74-8[1][2]

  • Molecular Formula: C₈H₁₇NO[2][3]

Operational Hazard Overview: Treat this compound as a corrosive, combustible organic base .[2] As a tertiary amine with a secondary alcohol group, it presents dual reactivity. It is chemically incompatible with strong acids (exothermic neutralization), acid chlorides, and strong oxidizers.

Immediate Disposal Directive:

  • Do NOT dispose of down the drain.[2][4]

  • Do NOT mix with acidic waste streams (risk of violent heat generation).[2]

  • Primary Disposal Method: Thermal destruction (Incineration) via a licensed hazardous waste contractor.[2]

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the chemical's behavior.[2] This compound is not just "organic waste"; it is a functionalized amine that dictates specific segregation protocols.[2]

PropertyValue / CharacteristicOperational Implication
Physical State Liquid (Viscous)Requires leak-proof, secondary containment during transport.[2]
Basicity (pKa) ~10.0–10.5 (Estimated for N-alkyl pyrrolidines)Corrosive. Will cause chemical burns.[2] Segregate from acids.[2][4]
Flash Point >60°C (Estimated)Classify as Combustible Liquid .[2] Keep away from ignition sources.[2]
Water Solubility SolubleSpills will spread rapidly in wet environments; difficult to contain with water spray.[2]
Reactivity Nucleophilic (Amine/Alcohol)Reacts violently with electrophiles (e.g., acid anhydrides, isocyanates).

GHS Classification (Inferred from Analogs):

  • Skin Corr.[2] 1B: Causes severe skin burns and eye damage.[2]

  • Acute Tox. 4: Harmful if swallowed.[2]

  • Flam. Liq. 4: Combustible liquid.[2]

Storage & Segregation (Pre-Disposal)

Safe disposal begins with safe storage.[2] Segregation prevents "accidental chemistry" in the waste container.[2]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[2] Avoid metal containers (aluminum/zinc) due to potential corrosion from the amine functionality.[2]

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible.[2] While primarily for purity, this minimizes the formation of N-oxides or peroxides over long-term storage, reducing disposal hazards.[2]

  • Segregation Rule:

    • Keep Away From: Mineral acids (HCl, H₂SO₄), organic acids (Acetic acid), and strong oxidizers (Peroxides, Permanganates).

    • Compatible With: Non-halogenated organic bases (e.g., Triethylamine, Pyridine) and non-halogenated solvents (e.g., Toluene, Ethanol).

Disposal Decision Logic

This workflow ensures the material ends up in the correct waste stream, minimizing cost and safety risks.

DisposalLogic Start Waste Material: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol StateCheck Physical State? Start->StateCheck LiquidType Solvent Matrix? StateCheck->LiquidType Liquid SolidType Contamination Type? StateCheck->SolidType Solid PureLiquid Pure Chemical (Expired/Unused) LiquidType->PureLiquid Pure Solution Dissolved in Solvent LiquidType->Solution Mixture SolidWaste Solid Waste (Gloves, Wipes) SolidType->SolidWaste StreamB Stream B: Non-Halogenated Organic PureLiquid->StreamB Direct Halogenated Halogenated Solvent? (DCM, Chloroform) Solution->Halogenated StreamC Stream C: Solid Hazardous Waste SolidWaste->StreamC StreamA Stream A: Halogenated Organic Halogenated->StreamA Yes Halogenated->StreamB No NonHalogenated Non-Halogenated? (MeOH, Toluene)

[2] Figure 1: Decision tree for segregating (3R)-1-(2-methylpropyl)pyrrolidin-3-ol waste streams based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Liquid (Expired or Surplus)
  • Objective: Incineration.

  • Protocol:

    • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[2] Work in a fume hood.

    • Transfer: Pour the liquid into a dedicated "Organic Base" or "Non-Halogenated Organic" waste container.

    • Rinsing: Rinse the original bottle 3 times with a compatible solvent (e.g., Ethanol or Acetone).[2] Add these rinses to the same waste container.

    • Labeling: Deface the original bottle label. Label the waste container with:

      • Full Chemical Name: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol[1][2]

      • Hazard Checkboxes: Corrosive, Flammable/Combustible.[2]

Scenario B: Disposal of Reaction Mixtures
  • Objective: Prevent cross-reactivity.

  • Protocol:

    • Check pH: If the reaction mixture was acidic, neutralize it carefully with Sodium Bicarbonate (NaHCO₃) before adding it to the organic waste container.

      • Why? Adding an acidic solution to a waste container full of amines will cause an exothermic reaction that can pressurize and rupture the container.[2]

    • Segregate:

      • If the solvent is Dichloromethane (DCM) : Use the Halogenated Waste stream.[2]

      • If the solvent is Methanol/THF : Use the Non-Halogenated Waste stream.[2]

Scenario C: Spill Cleanup (Small Scale < 500 mL)
  • Objective: Containment and neutralization.[2][4]

  • Protocol:

    • Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hoods are active.[2]

    • Absorb: Do not use paper towels (combustible).[2] Use an inert absorbent like vermiculite , sand , or clay-based kitty litter .[2]

    • Neutralize (Optional but Recommended): Sprinkle a weak acid powder (like Citric Acid) over the spill only if you are trained to do so.[2] Otherwise, absorb directly.

    • Collect: Scoop the contaminated absorbent into a wide-mouth jar or heavy-duty plastic bag.[2]

    • Label: "Debris from Amine Spill - Hazardous."

Regulatory Compliance (US & EU)

  • United States (RCRA):

    • This compound is likely not a "Listed" waste (P or U list) specifically, but it exhibits Characteristics of hazardous waste.[2]

    • D001 (Ignitable): If flash point < 60°C (verify per batch).

    • D002 (Corrosive): If pH > 12.5 (aqueous solution).[2]

  • European Union (EWC Codes):

    • 07 01 04:* Other organic solvents, washing liquids and mother liquors.[2]

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances.[2]

References

  • PubChem. (3S)-pyrrolidin-3-ol Compound Summary (Analogous Structure). National Library of Medicine.[2] Available at: [Link][2][5]

  • ChemSRC. (3R)-1-(2-methylpropyl)pyrrolidin-3-ol CAS 1567897-74-8 Entry.[1][2] Available at: [Link][2]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Available at: [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.